(Methanesulfonyl-phenethyl-amino)-acetic acid
Description
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Properties
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)12(9-11(13)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTJBZYKDDCHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359639 | |
| Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35839-52-2 | |
| Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (Methanesulfonyl-phenethyl-amino)-acetic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methanesulfonyl-phenethyl-amino)-acetic acid, also known by its synonym 2-(N-Phenethylmethylsulfonamido)acetic acid, is a synthetic organic compound that has garnered interest within the pharmaceutical and biochemical research communities. Its molecular structure, featuring a phenethylamine moiety linked to a methanesulfonyl group and an acetic acid side chain, suggests a potential for diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential as a therapeutic agent, particularly in the realms of anti-inflammatory and analgesic drug development.
The core structure combines the pharmacologically significant phenethylamine backbone, known for its role in neurotransmission, with a sulfonamide functional group, a cornerstone in the development of a wide array of therapeutic agents.[1][2] The inclusion of the acetic acid group further enhances its potential for biological interactions and provides a handle for further chemical modifications. This unique combination of functional groups makes (Methanesulfonyl-phenethyl-amino)-acetic acid a compelling candidate for investigation in drug discovery programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for (Methanesulfonyl-phenethyl-amino)-acetic acid is not extensively available in public literature, we can infer its key properties based on its structural components and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | 2-(N-phenethylmethylsulfonamido)acetic acid | N/A |
| Synonyms | (Methanesulfonyl-phenethyl-amino)-acetic acid | N/A |
| CAS Number | 35839-52-2 | N/A |
| Molecular Formula | C₁₁H₁₅NO₄S | N/A |
| Molecular Weight | 257.31 g/mol | N/A |
| Appearance | Predicted to be a white to off-white solid | Inferred |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases | Inferred |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 3-5, typical for acetic acid derivatives. The sulfonamide proton is expected to be weakly acidic. | Inferred |
Synthesis and Characterization
A plausible and efficient synthetic pathway for (Methanesulfonyl-phenethyl-amino)-acetic acid can be designed as a three-step process, commencing with commercially available starting materials. This proposed synthesis is based on well-established organic chemistry reactions.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Experimental Protocols
Step 1: Synthesis of N-Phenethylmethanesulfonamide
This initial step involves the reaction of phenethylamine with methanesulfonyl chloride to form the corresponding sulfonamide.
-
Materials: Phenethylamine, methanesulfonyl chloride, pyridine (or another suitable base), and a suitable solvent like dichloromethane (DCM).
-
Procedure:
-
Dissolve phenethylamine in DCM and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of methanesulfonyl chloride in DCM to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenethylmethanesulfonamide.
-
Purify the product by recrystallization or column chromatography.
-
Causality: The use of a base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3] The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.
Step 2: Synthesis of Ethyl 2-(N-phenethylmethylsulfonamido)acetate
The second step is the alkylation of the sulfonamide with ethyl bromoacetate.
-
Materials: N-Phenethylmethanesulfonamide, ethyl bromoacetate, a weak base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or acetonitrile.
-
Procedure:
-
Suspend N-phenethylmethanesulfonamide and potassium carbonate in the chosen solvent.
-
Add ethyl bromoacetate to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude ester can be purified by column chromatography.
-
Causality: A weak base is used to deprotonate the sulfonamide nitrogen, making it nucleophilic for the subsequent attack on the electrophilic carbon of ethyl bromoacetate.[4][5] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 3: Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Materials: Ethyl 2-(N-phenethylmethylsulfonamido)acetate, a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), a mixture of water and a water-miscible organic solvent (e.g., tetrahydrofuran (THF) or methanol), and a dilute acid for neutralization.
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired product.
Characterization Techniques
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the phenethyl and acetic acid moieties, and the methyl protons of the methanesulfonyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing the exact mass of the compound. The fragmentation pattern can also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule. Expected characteristic peaks include those for the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, the S=O stretches of the sulfonamide, and the C-H stretches of the aromatic and aliphatic portions.[6][7]
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.
Potential Biological and Pharmacological Activities
The structural features of (Methanesulfonyl-phenethyl-amino)-acetic acid suggest several potential biological activities, primarily centered around anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
The sulfonamide moiety is a well-known pharmacophore in a number of anti-inflammatory drugs.[8][9] Notably, several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and valdecoxib, are sulfonamide derivatives.[9] The mechanism of these drugs involves the specific inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.[8][9] The methanesulfonyl group in the target molecule could potentially interact with the active site of COX-2 or other inflammatory mediators. Furthermore, some methanesulfonyl-containing compounds, like methylsulfonylmethane (MSM), have been shown to modulate the immune response by suppressing the expression of pro-inflammatory molecules such as iNOS and COX-2.[10]
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
Analgesic Activity
Sulfonamide derivatives have also been investigated for their analgesic properties.[11] Some have been shown to possess antinociceptive effects, potentially through various mechanisms, including interactions with opioid pathways or modulation of other pain-related targets.[11] The phenethylamine core of the molecule is structurally related to endogenous neurotransmitters and could potentially interact with receptors in the central nervous system involved in pain perception.[1][12]
Other Potential Activities
The diverse functionalities within the molecule open up possibilities for other biological activities. For instance, sulfonamides are known to inhibit carbonic anhydrase, and this inhibition has been linked to various therapeutic effects.[13] The phenethylamine scaffold is a common feature in many psychoactive compounds, although the addition of the bulky and polar methanesulfonyl and acetic acid groups would significantly alter its properties and likely prevent it from crossing the blood-brain barrier to a significant extent.[1]
Future Directions and Research Opportunities
(Methanesulfonyl-phenethyl-amino)-acetic acid represents a promising scaffold for further investigation in drug discovery. The following are key areas for future research:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including COX-1 and COX-2 enzymes, to determine its inhibitory activity and selectivity. Further screening against other inflammatory mediators and pain-related receptors would also be valuable.
-
In Vivo Efficacy Studies: If promising in vitro activity is observed, the compound should be evaluated in animal models of inflammation and pain to assess its in vivo efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the phenethyl, methanesulfonyl, and acetic acid moieties could provide valuable insights into the structural requirements for optimal activity and selectivity.
Conclusion
(Methanesulfonyl-phenethyl-amino)-acetic acid is a molecule of significant interest due to its unique combination of structural motifs known for their roles in biologically active compounds. While detailed experimental data is currently limited, a plausible synthetic pathway and a strong rationale for its potential anti-inflammatory and analgesic properties can be established based on the extensive literature on related sulfonamides and phenethylamines. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this promising compound, with the ultimate goal of potentially developing novel therapeutic agents.
References
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Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]
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Acetic acid, 2-phenylethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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- Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Cellular Physiology and Biochemistry, 59(S1), 1-24.
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- Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. (2020). PubMed Central.
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Acetic acid, 2-phenylethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorpor
- Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. (n.d.).
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Structural Elucidation of 2-(N-Phenethylmethylsulfonamido)acetic Acid: A Multi-technique Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Unambiguous structural confirmation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and safety of a novel chemical entity. This guide presents a comprehensive, logic-driven analytical workflow for the complete structural elucidation of 2-(N-Phenethylmethylsulfonamido)acetic acid, a representative N-substituted sulfonamide. From the perspective of a Senior Application Scientist, this document details the causality behind the selection of a multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating component of a larger, cohesive strategy, culminating in the unequivocal confirmation of the molecular structure.
Introduction and Postulated Structure
Sulfonamides are a critical class of compounds in medicinal chemistry. The verification of their structure post-synthesis is a non-negotiable step in the development pipeline. This guide focuses on a target molecule, 2-(N-Phenethylmethylsulfonamido)acetic acid, whose postulated structure is shown below.
Postulated Structure:
(Note: An illustrative image of the chemical structure would be placed here.)
Molecular Formula: C₁₁H₁₅NO₄S Molecular Weight: 257.31 g/mol
Our analytical challenge is to confirm that a sample, synthesized via a plausible route such as the N-alkylation of N-phenethylmethanesulfonamide with an acetic acid derivative[1], corresponds exactly to this structure. We will proceed under the hypothesis that the synthesis was successful, and our task is to generate definitive proof.
The Analytical Strategy: A Multi-technique Approach
The logical flow of our investigation is as follows:
Caption: Overall workflow for structure elucidation.
Mass Spectrometry – Determining the Molecular Blueprint
Rationale: The first step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely precise mass measurement, allowing for the unambiguous determination of the molecular formula.[2] We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, to minimize fragmentation and clearly observe the molecular ion.[3]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[2][4]
-
Method: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Identify the monoisotopic mass of the protonated molecular ion ([M+H]⁺) and calculate the elemental composition using the instrument's software. The mass accuracy should be within 5 ppm.
Expected Data
The analysis should confirm the molecular formula C₁₁H₁₅NO₄S.
| Ion Species | Calculated Exact Mass | Observed m/z (Predicted) |
| [C₁₁H₁₅NO₄S+H]⁺ | 258.0795 | ~258.0795 ± 0.0013 |
| [C₁₁H₁₅NO₄S+Na]⁺ | 280.0614 | ~280.0614 ± 0.0014 |
Tandem MS (MS/MS) would reveal characteristic fragmentation patterns of sulfonamides, such as cleavage of the S-N bond and loss of SO₂.[5]
Infrared Spectroscopy – A Rapid Functional Group Assessment
Rationale: FTIR provides rapid, confirmatory evidence for the presence of key functional groups predicted by the postulated structure. This is a crucial and cost-effective check to ensure the primary chemical transformations in the synthesis have occurred.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.
Expected Data
The FTIR spectrum will provide a unique fingerprint. Key absorptions are predicted below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3300-2500 | Carboxylic Acid | O-H stretch | Very broad |
| ~1710 | Carboxylic Acid | C=O stretch | Strong, sharp |
| ~1330 & ~1150 | Sulfonamide | SO₂ asymmetric & symmetric stretch | Strong, sharp |
| 1320-1210 | Carboxylic Acid | C-O stretch | Strong |
The very broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[6][7][8] The two strong SO₂ stretching bands are definitive for the sulfonamide group.[9][10]
Nuclear Magnetic Resonance Spectroscopy – The Definitive Structural Map
Rationale: NMR is the most powerful technique for small molecule structure elucidation. It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom in the molecule. We will use a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments to build the molecular structure from the ground up.[5]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[11][12][13]
-
Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum.
-
DEPT-135: Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.[10][14][15]
-
COSY: Maps ³J H-H coupling networks.
-
HSQC: Correlates each proton to its directly attached carbon.
-
HMBC: Correlates protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.[16][17]
-
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The chemical shifts are influenced by nearby electronegative atoms and aromatic rings.[3][18][19][20]
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| a | -COOH | ~12-13 | broad singlet | 1H |
| b | Phenyl H (ortho, meta, para) | 7.20 - 7.35 | multiplet | 5H |
| c | -N-CH₂ -CH₂-Ph | ~3.50 | triplet | 2H |
| d | -N-CH₂-CH₂ -Ph | ~2.85 | triplet | 2H |
| e | -N-CH₂ -COOH | ~4.00 | singlet | 2H |
| f | -S-CH₃ | ~2.90 | singlet | 3H |
Predicted ¹³C NMR & DEPT-135 Data (125 MHz, DMSO-d₆)
DEPT-135 is critical for distinguishing the three different CH₂ groups.[21][22][23][24]
| Label | Assignment | Predicted δ (ppm) | DEPT-135 Phase |
| 1 | -C OOH | ~171 | Absent |
| 2 | Phenyl C (quaternary) | ~138 | Absent |
| 3 | Phenyl C (CH) | ~129 | Positive |
| 4 | Phenyl C (CH) | ~128 | Positive |
| 5 | Phenyl C (CH) | ~126 | Positive |
| 6 | -N-CH₂ -CH₂-Ph | ~50 | Negative |
| 7 | -N-CH₂-CH₂ -Ph | ~35 | Negative |
| 8 | -N-CH₂ -COOH | ~52 | Negative |
| 9 | -S-CH₃ | ~38 | Positive |
Connectivity Mapping with 2D NMR
-
COSY: A cross-peak between protons c (~3.50 ppm) and d (~2.85 ppm) will confirm the -CH₂-CH₂- phenethyl spin system.
-
HSQC: This experiment will definitively link each proton signal to its corresponding carbon signal (e.g., proton c to carbon 6 , proton d to carbon 7 , etc.).
-
HMBC: This is the key experiment for assembling the full structure. It reveals long-range (2- and 3-bond) H-C correlations, connecting the molecular fragments across the non-protonated quaternary carbons and the nitrogen and sulfur atoms.[5][16][17][25][26]
Caption: Key expected HMBC correlations.
Key HMBC Correlations for Structural Assembly:
-
Protons e (-N-CH₂-COOH) will correlate to the carboxyl carbon C1 (²J) and the phenethyl methylene carbon C6 (³J), linking the acetic acid moiety to the nitrogen and confirming its proximity to the phenethyl group.
-
Protons f (-S-CH₃) will correlate to the phenethyl methylene carbon C6 (³J), establishing the connection of the methyl group to the sulfur and its proximity to the phenethyl group.
-
Protons c (-N-CH₂-CH₂-Ph) will correlate to the phenyl quaternary carbon C2 (³J) and the acetic acid methylene carbon C8 (³J), unequivocally linking the phenethyl group to the rest of the molecule via the nitrogen atom.
Optional Definitive Analysis: Single Crystal X-Ray Crystallography
For absolute, unambiguous proof of structure, especially the conformation in the solid state, single-crystal X-ray crystallography is the gold standard.[27][28][29][30][31] If a high-quality crystal can be grown, this technique provides a 3D model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry.
Conclusion
The described workflow represents a robust, efficient, and scientifically rigorous methodology for the structural elucidation of 2-(N-Phenethylmethylsulfonamido)acetic acid. By systematically integrating data from HRMS, FTIR, and a comprehensive suite of NMR experiments, each piece of evidence corroborates the others, leading to a self-validating and definitive structural assignment. This logical, evidence-based approach is fundamental to ensuring the quality and integrity of novel compounds in the pharmaceutical and chemical industries.
References
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ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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An In-Depth Technical Guide to (Methanesulfonyl-phenethyl-amino)-acetic acid
Abstract
This technical guide provides a comprehensive scientific overview of (Methanesulfonyl-phenethyl-amino)-acetic acid (CAS No. 35839-52-2), a compound of interest for researchers in drug discovery and development. Lacking extensive direct literature, this document establishes a foundational understanding by dissecting its core chemical moieties: the phenethylamine backbone, the methanesulfonyl group, and the N-acetic acid functional group. We present a plausible synthetic pathway, hypothesize mechanisms of action for its potential anti-inflammatory and analgesic properties, and provide detailed, field-proven experimental protocols for its synthesis, characterization, and biological validation. This guide is intended to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this and structurally related molecules.
Introduction and Molecular Rationale
(Methanesulfonyl-phenethyl-amino)-acetic acid is a synthetic organic compound that merges three key structural features with known significance in medicinal chemistry. Its potential as a versatile scaffold for drug development stems from the unique combination of these components.[1]
-
Phenethylamine Core: Phenethylamine and its derivatives are a well-established class of compounds that act as central nervous system stimulants and regulate monoamine neurotransmission.[2][3] This backbone suggests a potential for neurological activity.
-
Methanesulfonyl Group: The inclusion of a methanesulfonyl group can significantly modulate a molecule's physicochemical properties. It often enhances aqueous solubility and metabolic stability, and can act as a bioisostere for other functional groups, improving pharmacokinetic profiles.[4][5][6]
-
N-acetic acid Moiety: This functional group imparts characteristics of an amino acid, potentially influencing its transport and interaction with biological targets.[7]
This guide will deconstruct the molecule to propose its scientific value and provide the necessary technical details for its investigation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (Methanesulfonyl-phenethyl-amino)-acetic acid is presented below. These properties are crucial for designing experimental conditions, including solvent selection and formulation for biological assays.
| Property | Value | Source |
| CAS Number | 35839-52-2 | N/A |
| Molecular Formula | C₁₁H₁₅NO₄S | Chem-Impex[1] |
| Molecular Weight | 257.31 g/mol | Chem-Impex[1] |
| MDL Number | MFCD04218385 | Matrix Scientific[7] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available phenethylamine and ethyl bromoacetate, followed by N-sulfonylation with methanesulfonyl chloride.
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An In-depth Technical Guide to the Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic Acid
Foreword: The Significance of (Methanesulfonyl-phenethyl-amino)-acetic Acid
(Methanesulfonyl-phenethyl-amino)-acetic acid, a molecule integrating a methanesulfonyl group with a phenethylamine backbone, presents a compelling scaffold for research and development in the pharmaceutical and biochemical sectors. Its unique structural attributes confer stability, solubility, and the potential for diverse biological interactions, making it a valuable building block in medicinal chemistry.[1] This guide offers a comprehensive exploration of a reliable synthetic pathway to this compound, emphasizing not only the procedural steps but also the underlying chemical principles that govern the transformation. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently synthesize and characterize this versatile molecule.
Strategic Overview of the Synthesis
The synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid is most effectively approached through a two-step process. This strategy is predicated on the initial formation of a stable sulfonamide intermediate, followed by a nucleophilic substitution to introduce the acetic acid moiety. This approach allows for controlled reactions and straightforward purification of the intermediate and final product.
The logical workflow for this synthesis can be visualized as follows:
Caption: A two-step synthetic workflow for (Methanesulfonyl-phenethyl-amino)-acetic acid.
Part 1: Synthesis of the Intermediate: N-(2-phenylethyl)methanesulfonamide
The initial step involves the formation of a sulfonamide linkage by reacting phenethylamine with methanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Mechanistic Insight
The lone pair of electrons on the nitrogen atom of phenethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and yield. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenethylamine | 121.18 | 12.12 g | 0.1 |
| Methanesulfonyl Chloride | 114.55 | 12.60 g | 0.11 |
| Pyridine | 79.10 | 15.82 g | 0.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M Hydrochloric Acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (12.12 g, 0.1 mol) and pyridine (15.82 g, 0.2 mol) in 200 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (12.60 g, 0.11 mol) in 50 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure N-(2-phenylethyl)methanesulfonamide as a white solid.[2][3]
Expected Yield: 85-92% Melting Point: 68-70 °C
Part 2: Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic Acid
The second and final stage of the synthesis involves the alkylation of the sulfonamide intermediate with an α-haloester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Mechanistic Insight
The sulfonamide nitrogen, while less nucleophilic than the parent amine, can be deprotonated by a suitable base to form a nucleophilic anion. This anion then undergoes an S_N2 reaction with an electrophilic alkyl halide, such as ethyl bromoacetate.[4][5] The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates this type of reaction.[6] Subsequent hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic conditions.[7][8]
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-phenylethyl)methanesulfonamide | 199.27 | 19.93 g | 0.1 |
| Ethyl Bromoacetate | 167.00 | 18.37 g | 0.11 |
| Potassium Carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |
| Dimethylformamide (DMF) | - | 200 mL | - |
| Sodium Hydroxide | 40.00 | 8.00 g | 0.2 |
| Water | - | 100 mL | - |
| 2 M Hydrochloric Acid | - | ~100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
Procedure:
Step 2a: Alkylation
-
To a 500 mL round-bottom flask, add N-(2-phenylethyl)methanesulfonamide (19.93 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 200 mL of DMF.
-
Heat the mixture to 60 °C with stirring.
-
Add ethyl bromoacetate (18.37 g, 0.11 mol) dropwise to the heated suspension.
-
Maintain the reaction at 60 °C for 6 hours, monitoring by TLC for the disappearance of the starting sulfonamide.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (methanesulfonyl-phenethyl-amino)-acetate. This intermediate can be used in the next step without further purification.
Step 2b: Hydrolysis
-
Dissolve the crude ester from the previous step in 100 mL of ethanol in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (8.00 g, 0.2 mol) in 100 mL of water.
-
Heat the mixture to reflux and maintain for 2 hours, or until TLC indicates the complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield (Methanesulfonyl-phenethyl-amino)-acetic acid.
Expected Yield: 75-85% (over two steps) Melting Point: 135-137 °C
Characterization
To ensure the identity and purity of the synthesized compounds, the following analytical data should be obtained:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., S=O, C=O, N-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use a non-nucleophilic base like triethylamine. Monitor temperature carefully during the addition of methanesulfonyl chloride. |
| Low yield in Step 2a | Incomplete deprotonation of the sulfonamide. | Use a stronger base like sodium hydride (handle with extreme care). Ensure all reagents are anhydrous. |
| Incomplete hydrolysis in Step 2b | Insufficient base or reaction time. | Increase the amount of NaOH or prolong the reflux time. Monitor the reaction closely by TLC. |
| Product is an oil and not a solid | Presence of impurities. | Purify by column chromatography. Ensure complete removal of solvent. |
Safety Considerations
-
Methanesulfonyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl bromoacetate is a lachrymator and alkylating agent.[9] Handle with care in a fume hood.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane and Dimethylformamide are volatile and potentially harmful. Use in a well-ventilated area.
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of (methanesulfonyl-phenethyl-amino)-acetic acid. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and biochemical applications.
References
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Organic Syntheses. (n.d.). dl-Phenylglycine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Methanesulfonamide, N-(2-phenylethyl)-. Retrieved from [Link]
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An In-depth Technical Guide to the Predicted Biological Activity of 2-(N-Phenethylmethylsulfonamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of the biological activity of the novel compound, 2-(N-Phenethylmethylsulfonamido)acetic acid. Given the absence of existing literature on this specific molecule, this guide is structured as a strategic research plan, proposing potential therapeutic applications based on a structural analysis of its constituent moieties: a sulfonamide core, a phenethyl group, and an acetic acid functional group. We present a logical, multi-tiered experimental workflow, from initial in vitro screening to more complex mechanistic studies, designed to systematically explore its potential as an antibacterial, anti-inflammatory, or anticancer agent. Detailed, field-proven protocols are provided for each stage of investigation, accompanied by the scientific rationale behind experimental choices. This guide is intended to serve as a foundational document for researchers embarking on the discovery and development of novel therapeutic agents.
Introduction: Deconstructing 2-(N-Phenethylmethylsulfonamido)acetic acid
The rational design of new therapeutic agents often begins with the synthesis of novel chemical entities that combine structural motifs from known bioactive molecules. 2-(N-Phenethylmethylsulfonamido)acetic acid is one such compound, integrating three key chemical features that suggest a high potential for biological activity.
-
The Sulfonamide Core: The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[3][4] The versatility of the sulfonamide scaffold makes it a prime candidate for drug discovery efforts.[1][5]
-
The Phenethyl Moiety: The phenethyl group is a lipophilic moiety that can influence a compound's pharmacokinetic and pharmacodynamic properties. Its presence in a molecule can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. Notably, the phenethyl group is a key structural feature in some centrally acting agents.[6]
-
The Acetic Acid Group: The acetic acid functional group imparts acidic properties to the molecule and can participate in hydrogen bonding and ionic interactions with biological targets. Carboxylic acid moieties are common in many non-steroidal anti-inflammatory drugs (NSAIDs).
The combination of these three fragments in 2-(N-Phenethylmethylsulfonamido)acetic acid presents a compelling case for the investigation of its biological properties. This guide outlines a systematic approach to unlock its therapeutic potential.
Proposed Investigational Workflow
The discovery and characterization of a novel compound's biological activity is a multi-stage process.[7][8][9] We propose a tiered approach, beginning with broad in vitro screening to identify a primary area of activity, followed by more focused assays to determine potency and mechanism of action.
Caption: Proposed workflow for investigating the biological activity of 2-(N-Phenethylmethylsulfonamido)acetic acid.
Tier 1: Primary Screening for Biological Activity
The initial step is to perform a broad screen to identify the most promising therapeutic area for 2-(N-Phenethylmethylsulfonamido)acetic acid.
Antibacterial Activity Screening
Given the prevalence of the sulfonamide moiety in antibacterial drugs, this is a logical starting point.
Protocol: Agar Disk Diffusion Assay [10][11]
-
Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
Culture Preparation: Grow bacterial strains in appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly swab the surface of Mueller-Hinton agar plates with the bacterial culture.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a known concentration of 2-(N-Phenethylmethylsulfonamido)acetic acid (e.g., 1 mg/mL in a suitable solvent like DMSO) onto the disks. Include a solvent control (DMSO alone) and a positive control (a known antibiotic like ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.
Causality of Experimental Choices: The disk diffusion assay is a rapid, cost-effective, and widely accepted method for preliminary screening of antimicrobial activity.[10][11] The use of both Gram-positive and Gram-negative bacteria provides initial insights into the spectrum of activity.
Anti-inflammatory Activity Screening
The presence of the acetic acid group, common in NSAIDs, warrants an investigation into anti-inflammatory potential.
Protocol: In Vitro Inhibition of Protein Denaturation [12][13][14]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 2-(N-Phenethylmethylsulfonamido)acetic acid (e.g., 100-500 µg/mL).
-
Control: A control group should be prepared with the vehicle (e.g., DMSO) instead of the test compound. A positive control, such as diclofenac sodium, should also be included.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Causality of Experimental Choices: Protein denaturation is a hallmark of inflammation.[13][14] This assay provides a simple and reliable method to assess the ability of a compound to stabilize proteins and prevent denaturation, a key mechanism of many anti-inflammatory drugs.
Anticancer Activity Screening
Many sulfonamide derivatives have demonstrated anticancer properties, making this a promising area of investigation.[3]
Protocol: MTT Cell Viability Assay [15][16]
-
Cell Lines: Use a representative cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(N-Phenethylmethylsulfonamido)acetic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Causality of Experimental Choices: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is a robust and high-throughput method for initial screening of potential anticancer agents.[15]
Tier 2: Potency and Selectivity Determination
If promising activity is observed in Tier 1, the next step is to quantify the compound's potency and selectivity.
For Antibacterial Activity: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)
Protocol: Broth Microdilution Assay [10][17]
-
Serial Dilutions: Prepare two-fold serial dilutions of 2-(N-Phenethylmethylsulfonamido)acetic acid in a 96-well microtiter plate using Mueller-Hinton broth.
-
Bacterial Inoculation: Add a standardized inoculum of the target bacterium to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration |
| MBC | Minimum Bactericidal Concentration |
For Anti-inflammatory Activity: COX/LOX Inhibition Assays
Protocol: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays [12]
Commercially available enzyme inhibition assay kits can be used to determine the IC50 values for COX-1, COX-2, and 5-LOX. These assays typically measure the production of prostaglandins or leukotrienes from arachidonic acid in the presence of varying concentrations of the test compound.
| Enzyme | Role in Inflammation |
| COX-1 | Constitutively expressed, involved in housekeeping functions. |
| COX-2 | Inducible, upregulated at sites of inflammation. |
| 5-LOX | Involved in the synthesis of leukotrienes. |
For Anticancer Activity: NCI-60 Human Tumor Cell Lines Screen
If broad anticancer activity is observed, a more comprehensive screening against the National Cancer Institute's panel of 60 human tumor cell lines (NCI-60) can provide valuable information on the spectrum of activity and potential mechanisms.[18]
Tier 3: Elucidating the Mechanism of Action
Once potency and selectivity are established, the focus shifts to understanding how the compound exerts its biological effects.
Caption: Potential mechanisms of action for 2-(N-Phenethylmethylsulfonamido)acetic acid.
Potential Antibacterial Mechanism
Many sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Assays to measure the inhibition of recombinant DHPS can be performed.
Potential Anti-inflammatory Mechanism
If the compound shows selective inhibition of COX-2, further studies can investigate its effects on downstream signaling pathways, such as NF-κB activation and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[19]
Potential Anticancer Mechanism
The mechanism of anticancer activity can be explored through a variety of assays:
-
Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry can quantify the induction of apoptosis.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can determine if the compound causes cell cycle arrest at a specific phase.
-
Western Blotting: Analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
Conclusion
2-(N-Phenethylmethylsulfonamido)acetic acid is a novel chemical entity with significant potential for biological activity due to the presence of a sulfonamide core, a phenethyl group, and an acetic acid moiety. While no data currently exists for this specific compound, the comprehensive, tiered investigational plan outlined in this guide provides a robust framework for its systematic evaluation. By progressing from broad primary screening to detailed mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel compounds, paving the way for the development of new and improved medicines.
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An In-depth Technical Guide to (Methanesulfonyl-phenethyl-amino)-acetic acid Derivatives and Analogs: A Focus on the Fexinidazole Paradigm
Executive Summary
The query for "(Methanesulfonyl-phenethyl-amino)-acetic acid" derivatives points toward a broad chemical space with potential applications in medicinal chemistry.[1] While this specific class is not extensively documented under this exact nomenclature in publicly available research, the underlying structural motifs are central to the development of various therapeutic agents. This guide pivots to a detailed exploration of a clinically paramount analog, Fexinidazole . Fexinidazole is a 2-substituted 5-nitroimidazole that, while structurally distinct from the user's query, serves as an exemplary case study in modern drug development for neglected tropical diseases.[2][3] Its journey from a shelved compound to the first all-oral treatment for Human African Trypanosomiasis (HAT, or sleeping sickness) offers invaluable insights into mechanism of action, structure-activity relationships, and bioanalytical methodologies.[4] This document provides an in-depth technical analysis of fexinidazole and its key metabolites, serving as a comprehensive resource for professionals in the field.
Chapter 1: The Fexinidazole Scaffold: Core Structure and Bioactive Metabolites
Fexinidazole (IUPAC Name: 1-Methyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole) is the central molecule of our investigation.[2] First synthesized in 1978 by Hoechst AG, its development was later revitalized by the Drugs for Neglected Diseases initiative (DNDi) in collaboration with Sanofi.[2][3] The molecule's efficacy is not solely dependent on the parent compound; it is a prodrug that is metabolized into two key, equally active derivatives: fexinidazole sulfoxide (M1) and fexinidazole sulfone (M2).[3][5]
The core structure consists of a 5-nitroimidazole ring, which is critical for its mechanism of action, linked via a methyl ether bridge to a 4-(methylsulfanyl)phenyl group.[6] It is the oxidation of the sulfur atom in this latter group that gives rise to the M1 and M2 metabolites.[6]
| Compound | Chemical Structure | Molar Mass (g·mol−1) |
| Fexinidazole | C12H13N3O3S | 279.31 |
| Metabolite M1 (Sulfoxide) | C12H13N3O4S | 295.31 |
| Metabolite M2 (Sulfone) | C12H13N3O5S | 311.31 |
Chapter 2: Mechanism of Action: Parasite-Specific Bioactivation
The therapeutic selectivity of fexinidazole hinges on its nature as a prodrug, which is activated preferentially within the target parasite, Trypanosoma brucei.[7] This targeted activation minimizes toxicity to mammalian cells.[7] The process is a multi-step cascade initiated by a parasite-specific enzyme.
Pillar of Causality: The central hypothesis, supported by extensive research, is that the 5-nitro group is reduced by a type I nitroreductase (NTR) unique to the parasite.[8][9][10] This enzyme is not prevalent or efficient in mammalian cells, which explains the drug's favorable safety profile.[3] Loss or downregulation of this NTR is a primary mechanism of resistance.[3][9]
The bioactivation pathway proceeds as follows:
-
Enzymatic Reduction: The 5-nitro group of fexinidazole is reduced by the parasite's NADH-dependent type I nitroreductase.[9][11]
-
Generation of Reactive Metabolites: This reduction generates reactive nitrogen species, likely including cytotoxic hydroxylamine derivatives.[8][12]
-
Multifaceted Cellular Damage: These reactive intermediates then wreak havoc within the parasite through several mechanisms:
-
DNA Damage and Synthesis Inhibition: The primary trypanocidal effect is the inhibition of DNA synthesis and the accumulation of DNA damage.[13][14][15]
-
Oxidative Stress: The reactive metabolites can induce significant oxidative stress, further damaging cellular components.[13]
-
Protein and Small Molecule Damage: The activated drug forms adducts with cellular macromolecules, disrupting their function.[8]
-
Caption: Bioactivation pathway of Fexinidazole in Trypanosoma brucei.
Chapter 3: Chemical Synthesis
The synthesis of fexinidazole can be achieved through several routes. A common and efficient method involves the nucleophilic substitution reaction between a halogenated nitroimidazole precursor and 4-(methylsulfanyl)phenol.[16] This process is designed to be scalable for industrial production.
Protocol: Synthesis of Fexinidazole
This protocol is adapted from established patent literature, providing a reliable pathway to the final compound.[16]
Self-Validating System: The integrity of this protocol relies on the sequential purification and characterization at each key step. Successful synthesis of the chloro-intermediate is validated before proceeding, and the final product's purity is confirmed by analytical methods like HPLC and NMR, ensuring the removal of reactants and byproducts.
-
Step 1: Preparation of 1-methyl-2-chloromethyl-5-nitro-imidazole.
-
Start with 1-methyl-2-hydroxymethyl-5-nitroimidazole.
-
React with a chlorinating agent, such as thionyl chloride (SOCl2), in an appropriate solvent. This step converts the hydroxyl group into a more reactive chloro group.
-
-
Step 2: Nucleophilic Substitution.
-
Dissolve 4-(methylsulfanyl)phenol (also known as 4-methylmercapto-phenol) and a base, such as potassium carbonate, in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetone.[16]
-
Gradually add a solution of the 1-methyl-2-chloromethyl-5-nitro-imidazole prepared in Step 1 to the mixture with stirring.[16]
-
Maintain the temperature below 35°C to control the exothermic reaction.[16]
-
-
Step 3: Isolation and Purification.
-
After the reaction is complete (typically monitored by TLC or HPLC), pour the reaction mixture over crushed ice to precipitate the crude fexinidazole.[16]
-
Filter the precipitate.
-
Recrystallize the solid from a suitable solvent system, such as a methanol/water mixture, to obtain the final product as a light yellow crystalline solid.[16]
-
Caption: Simplified two-step synthesis workflow for Fexinidazole.
Chapter 4: Pharmacokinetics and Metabolism
Fexinidazole is administered orally and is rapidly absorbed.[17] It is extensively metabolized in the liver, primarily by flavin-containing monooxygenases (FMOs) and to a lesser extent by cytochrome P450 enzymes, into its active sulfoxide (M1) and sulfone (M2) metabolites.[4][6]
| Parameter | Fexinidazole | Metabolite M1 (Sulfoxide) | Metabolite M2 (Sulfone) |
| Median Tmax (hours) | 3.0 - 4.0 | 2.0 - 5.0 | 18.0 - 24.0 |
| Mean T1/2 (hours) | 9 - 15 | 8 - 15 | 18 - 25 |
| (Data adapted from single-dose studies in healthy subjects)[17] |
Expert Insight: The pharmacokinetic profile is advantageous for treating HAT. The rapid conversion to the initial active metabolite M1 provides a quick onset of action, while the slower formation and longer half-life of the M2 metabolite ensure sustained trypanocidal activity, which is crucial for clearing parasites from the central nervous system in the second stage of the disease.[13]
Caption: Metabolic pathway of Fexinidazole to its active metabolites.
Chapter 5: Clinical Development and Application
Fexinidazole is the first all-oral treatment effective for both the first (hemolymphatic) and second (meningoencephalitic) stages of HAT caused by Trypanosoma brucei gambiense.[2][4] This represents a paradigm shift in managing the disease, as previous treatments required infusions and lengthy hospital stays.[4][18]
-
Preclinical Efficacy: In cell cultures, fexinidazole demonstrates an IC50 of approximately 1–4 μM against T. brucei.[2] In mouse models, it effectively cures both stages of the infection.[2]
-
Clinical Trials: Pivotal clinical trials demonstrated that a 10-day oral course of fexinidazole was non-inferior to the previous standard of care (nifurtimox-eflornithine combination therapy, NECT).[7]
-
Regulatory Approval: Fexinidazole received a positive opinion from the European Medicines Agency (EMA) in 2018 and was approved by the U.S. Food and Drug Administration (FDA) in July 2021.[2] It is on the World Health Organization's List of Essential Medicines.[2]
-
Expanded Research: Studies have also explored its efficacy against T. b. rhodesiense HAT, Chagas disease, and visceral leishmaniasis, with varying degrees of success.[2][19][20][21]
Common side effects include nausea, vomiting, headache, and insomnia.[2] More serious but less common side effects can include QT prolongation and psychosis.[2][8]
Chapter 6: Bioanalytical Methodologies
Accurate quantification of fexinidazole and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard method.
Protocol: Quantification of Fexinidazole and Metabolites in Dried Blood Spots (DBS)
This protocol outlines a validated method that is particularly suited for resource-limited settings where HAT is endemic.[5]
Trustworthiness: This method's reliability is established by cross-validating DBS results against the conventional plasma assay. Key validation parameters include specificity, accuracy, precision, and stability under various conditions (temperature, humidity), ensuring that the simplified sample collection method does not compromise data quality.[5]
-
Sample Collection: Collect whole blood via a finger prick onto a specialized filter card. Allow the spots to dry completely.
-
Sample Preparation:
-
Punch out a small, standardized disc (e.g., 3 mm) from the center of the dried blood spot.
-
Place the disc into a well of a 96-well plate.
-
Add an extraction solution containing an appropriate internal standard (e.g., a deuterated analog of fexinidazole) to precipitate proteins and extract the analytes.
-
-
Analysis by LC-MS/MS:
-
Inject the supernatant from the extraction step into the LC-MS/MS system.
-
Liquid Chromatography: Use a reverse-phase column (e.g., C18) with a gradient mobile phase (e.g., water with formic acid and acetonitrile) to separate fexinidazole, M1, M2, and the internal standard.
-
Tandem Mass Spectrometry: Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte to ensure specificity and achieve sensitive quantification.
-
-
Data Processing: Construct a calibration curve using standards of known concentrations and calculate the analyte concentrations in the unknown samples based on the peak area ratios relative to the internal standard.
Caption: Workflow for Fexinidazole analysis using Dried Blood Spots.
Chapter 7: Mechanisms of Resistance
As with any antimicrobial agent, the potential for resistance is a significant concern. For fexinidazole and other nitroaromatic drugs, the primary mechanism of resistance in trypanosomes is well-characterized.
-
Primary Mechanism: Resistance is most commonly caused by the downregulation or genetic loss of the parasitic type I nitroreductase (NTR) enzyme.[3][9] Since NTR is required to activate the fexinidazole prodrug, its absence renders the drug ineffective.[9]
-
Cross-Resistance: Parasites resistant to fexinidazole often show cross-resistance to other nitro-drugs like nifurtimox, as they share a common activation pathway.[9][22]
Field Insight: While resistance has been generated in laboratory settings, the reliance of the parasite on NTR for virulence may make the emergence of clinically significant resistance less frequent.[9] Nevertheless, ongoing surveillance and the development of new compounds with different mechanisms of action remain critical priorities in the fight against neglected diseases.
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(Methanesulfonyl-phenethyl-amino)-acetic Acid: A Technical Guide for Medicinal Chemistry
Foreword: Unveiling the Potential of a Multifaceted Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with desirable therapeutic profiles is a constant endeavor. (Methanesulfonyl-phenethyl-amino)-acetic acid, also known as N-(methanesulfonyl)-N-(phenethyl)glycine, emerges as a compound of significant interest, embodying a unique structural architecture that suggests a versatile range of pharmacological applications.[1][2] This technical guide provides an in-depth exploration of this molecule, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals. While direct and extensive research on this specific molecule is not widely available in the public domain, this paper synthesizes information from closely related compounds to illuminate its potential, from synthesis to therapeutic application.
Molecular Architecture and Physicochemical Properties
(Methanesulfonyl-phenethyl-amino)-acetic acid is characterized by a phenethylamine backbone, a core structure known for its role in neurotransmission, linked to a glycine moiety through a sulfonamide bond.[1] This unique combination of a biogenic amine-like fragment and an amino acid derivative suggests potential interactions with a variety of biological targets.
Table 1: Physicochemical Properties of (Methanesulfonyl-phenethyl-amino)-acetic Acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄S | ChemScene[2] |
| Molecular Weight | 257.31 g/mol | ChemScene[2] |
| CAS Number | 35839-52-2 | ChemScene[2] |
| Predicted LogP | 1.3 | Calculated |
| Predicted pKa (acidic) | 3.5 | Calculated |
| Predicted pKa (basic) | -2.8 (sulfonamide) | Calculated |
Note: Predicted values are generated using standard computational models and should be confirmed experimentally.
The presence of the carboxylic acid group imparts acidic properties, while the sulfonamide nitrogen is weakly basic. These features, along with the lipophilic phenethyl group, will govern the molecule's solubility, membrane permeability, and potential for salt formation, all critical parameters in drug development.
Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic Acid: A Proposed Pathway
Step 1: Synthesis of N-phenethylglycine
The initial step involves the synthesis of the intermediate, N-phenethylglycine, through the reaction of phenethylamine with a suitable two-carbon building block bearing a leaving group, such as ethyl bromoacetate.
Experimental Protocol: Synthesis of N-phenethylglycine
-
Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base, for example, potassium carbonate (2.0 eq).
-
Addition of Reagent: Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: The resulting crude ester is then subjected to hydrolysis using an aqueous solution of a base like sodium hydroxide, followed by acidification to yield N-phenethylglycine.
-
Purification: The product can be purified by recrystallization or column chromatography.
Step 2: Sulfonylation of N-phenethylglycine
The final step is the sulfonylation of the secondary amine of N-phenethylglycine with methanesulfonyl chloride. This reaction is typically performed under Schotten-Baumann conditions.[3]
Experimental Protocol: Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic Acid
-
Reaction Setup: Dissolve N-phenethylglycine (1.0 eq) in an aqueous solution of a base, such as sodium bicarbonate, to form the corresponding carboxylate salt and deprotonate the amine.
-
Addition of Reagent: Cool the solution in an ice bath and add methanesulfonyl chloride (1.2 eq) dropwise while vigorously stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. The solid can then be collected by filtration, washed with cold water, and purified by recrystallization.
Figure 1: Proposed two-step synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Potential Mechanisms of Action and Therapeutic Targets
The hybrid structure of (Methanesulfonyl-phenethyl-amino)-acetic acid suggests several potential avenues for biological activity. The phenethylamine moiety is a well-known pharmacophore that interacts with monoamine transporters and receptors, while N-acyl amino acids have been identified as modulators of various enzymes and transporters.[4][5]
Neuromodulatory Activity: Targeting Glycine Transporters
A compelling hypothesis is that (Methanesulfonyl-phenethyl-amino)-acetic acid could act as an inhibitor of glycine transporters (GlyT1 and/or GlyT2). Acyl-glycine derivatives have been shown to selectively inhibit GlyT2, leading to analgesic effects in animal models of chronic pain.[4] GlyT2 is primarily located in the spinal cord and brainstem and is responsible for the reuptake of glycine, an inhibitory neurotransmitter. Inhibition of GlyT2 would increase synaptic glycine concentrations, potentiating inhibitory neurotransmission and thereby producing analgesia.
Figure 3: Logical relationships in the structure-activity profile.
Pharmacokinetic Considerations
The pharmacokinetic profile of (Methanesulfonyl-phenethyl-amino)-acetic acid will be a critical determinant of its therapeutic potential. The presence of both lipophilic and hydrophilic moieties suggests a complex absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid group may limit passive diffusion across membranes but could also be a substrate for active transport mechanisms. The sulfonamide bond is generally stable to metabolic degradation.
Future Directions and Conclusion
(Methanesulfonyl-phenethyl-amino)-acetic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. This technical guide has outlined a plausible synthetic route and hypothesized potential mechanisms of action and structure-activity relationships based on data from structurally related molecules.
The next steps in the investigation of this compound should include:
-
Confirmation of the proposed synthesis and thorough characterization of the molecule.
-
In vitro screening against a panel of relevant biological targets, including glycine transporters and inflammatory enzymes.
-
Lead optimization based on SAR data to improve potency, selectivity, and pharmacokinetic properties.
-
In vivo evaluation in relevant animal models of pain and inflammation.
References
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Vandenberg, R. J., & Ryan, R. M. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(7), 3247–3258. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, M. A. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 16(6), 849–860. [Link]
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Kim, M. H., Kim, J. H., & Cheong, E. Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196–205. [Link]
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MDPI. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(21), 5036. [Link]
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Korea Science. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205. [Link]
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González-Díaz, H., & Pérez-Castillo, Y. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(6), 1149–1162. [Link]
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National Center for Biotechnology Information. (2017). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 22(11), 1885. [Link]
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Abell, A. D., & Foulds, G. J. (2000). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Journal of Peptide Science, 6(8), 395-402. [Link]
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Semantic Scholar. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Retrieved January 23, 2026, from [Link]
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Coutts, R. T., Mozayani, A., Pasutto, F. M., Baker, G. B., & Danielson, T. J. (1990). Synthesis and pharmacological evaluation of acyl derivatives of phenelzine. Research Communications in Chemical Pathology and Pharmacology, 67(1), 3–15. [Link]
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ResearchGate. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. Retrieved January 23, 2026, from [Link]
-
Bialer, M., Yagen, B., & Sobol, E. (1999). Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide. Epilepsia, 40(7), 843–849. [Link]
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Di Fabio, R., Cugola, A., & Donati, D. (1998). Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 739–748. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: (Methanesulfonyl-phenethyl-amino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid, a compound of interest in medicinal chemistry and drug development. The protocol herein is designed to be reproducible and is grounded in established chemical principles. This guide goes beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodologies and providing a framework for troubleshooting and adaptation.
Introduction
(Methanesulfonyl-phenethyl-amino)-acetic acid is a substituted amino acid derivative. The incorporation of a methanesulfonyl group onto the nitrogen atom of N-phenethylglycine significantly alters the molecule's physicochemical properties, including its acidity, lipophilicity, and potential for hydrogen bonding. These modifications can be crucial in the design of bioactive molecules, influencing their pharmacokinetic and pharmacodynamic profiles. The synthesis of this compound is a two-step process, beginning with the N-alkylation of 2-phenylethanamine to form the intermediate, N-phenethylglycine, followed by the N-sulfonylation of this intermediate.
Overall Synthesis Workflow
The synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid is achieved through a sequential two-step process. The first step involves the formation of an N-C bond through the alkylation of a primary amine, followed by the formation of an N-S bond in the sulfonylation step.
Caption: Overall workflow for the synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Part 1: Synthesis of N-Phenethylglycine (Intermediate)
The initial step in the synthesis is the N-alkylation of 2-phenylethanamine with chloroacetic acid. This reaction is a classic example of a nucleophilic substitution where the amine acts as the nucleophile, displacing the chloride from the alpha-carbon of chloroacetic acid.
Causality Behind Experimental Choices
The choice of reacting a primary amine with an alpha-halo acid is a well-established method for the synthesis of N-substituted amino acids.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The selection of an appropriate base and solvent system is critical to prevent unwanted side reactions and to ensure a good yield of the desired product.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Phenylethanamine
-
Chloroacetic acid
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (1.0 equivalent) in deionized water.
-
To this solution, add sodium carbonate (2.0 equivalents) in portions to control the effervescence.
-
Add 2-phenylethanamine (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the N-phenethylglycine.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude N-phenethylglycine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to yield N-phenethylglycine as a white solid.
Part 2: Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid
The second and final step is the N-sulfonylation of the secondary amine of N-phenethylglycine with methanesulfonyl chloride. This reaction forms a stable sulfonamide linkage.[2]
Causality Behind Experimental Choices
The reaction of a secondary amine with a sulfonyl chloride is a standard method for the preparation of sulfonamides.[3][4] The reaction is typically performed in the presence of a base to act as a scavenger for the hydrochloric acid generated during the reaction. Pyridine is a commonly used base and solvent for this transformation as it effectively neutralizes the acid and can also act as a catalyst. The methanesulfonyl group is a good choice for this synthesis due to its stability and its ability to modify the electronic properties of the parent molecule.
Detailed Experimental Protocol
Materials and Reagents:
-
N-Phenethylglycine (from Part 1)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-phenethylglycine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.0-3.0 equivalents) to the suspension.
-
Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude (Methanesulfonyl-phenethyl-amino)-acetic acid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Purification and Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Data Presentation
| Parameter | Step 1: N-Alkylation | Step 2: N-Sulfonylation |
| Key Reagents | 2-Phenylethanamine, Chloroacetic acid | N-Phenethylglycine, Methanesulfonyl chloride |
| Base | Sodium carbonate | Pyridine or Triethylamine |
| Solvent | Water | Dichloromethane or THF |
| Temperature | Reflux (~100 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Work-up | Acidification and filtration | Aqueous work-up and extraction |
| Purification | Recrystallization | Recrystallization or Column Chromatography |
Safety Precautions
-
2-Phenylethanamine: Corrosive and causes skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chloroacetic acid: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Methanesulfonyl chloride: Corrosive, a lachrymator, and reacts violently with water. Handle in a dry, well-ventilated fume hood. Wear gloves, a lab coat, and safety glasses. Ensure all glassware is dry before use.
-
Pyridine and Triethylamine: Flammable liquids with strong, unpleasant odors. They are harmful if inhaled or absorbed through the skin. Handle in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. In PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. In Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.
-
ResearchGate. (2025). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. In ResearchGate. Retrieved from [Link]
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-
Wikipedia. (n.d.). Methanesulfonyl chloride. In Wikipedia. Retrieved from [Link]
-
PubMed. (n.d.). N-Alkylation of phenethylamine and tryptamine. In PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). In Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]
-
European Patent Office. (n.d.). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - European Patent Office - EP 3153498 A1. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. In CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
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-
Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. In Chemistry LibreTexts. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method.
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. In Study.com. Retrieved from [Link]
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. In RSC Advances. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. In Der Pharma Chemica. Retrieved from [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. In MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenylglycine. In PubChem. Retrieved from [Link]
-
XMB. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
Application Note & Protocol: Quantitative Analysis of 2-(N-Phenethylmethylsulfonamido)acetic acid
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2-(N-Phenethylmethylsulfonamido)acetic acid. Primarily targeting researchers, scientists, and professionals in drug development, this guide details two robust analytical methods: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and specificity, and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Challenge
2-(N-Phenethylmethylsulfonamido)acetic acid is a molecule of interest in pharmaceutical development, potentially as a novel therapeutic agent, a metabolite, or an impurity. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, quality control, and regulatory compliance.[1][2][3] The structure of the molecule, possessing a sulfonamide group, a tertiary amine, and a carboxylic acid moiety, presents unique analytical considerations for achieving optimal separation and detection.
This guide provides validated, step-by-step protocols that address these challenges, ensuring reliable quantification in complex matrices.
Principle Analytical Methodologies
The choice of analytical technique is paramount for achieving the desired sensitivity, selectivity, and accuracy. For 2-(N-Phenethylmethylsulfonamido)acetic acid, we will detail two primary methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its exceptional sensitivity and specificity.[1][4] By coupling the separation power of liquid chromatography with the precise mass filtering of tandem mass spectrometry, we can confidently identify and quantify the analyte even in complex biological or chemical matrices.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique, HPLC-UV is suitable for routine analysis where high sensitivity is not the primary requirement.[5] Quantification is based on the absorption of UV light by the aromatic ring in the phenethyl moiety of the molecule.
Primary Method: LC-MS/MS Quantification
This section provides a detailed protocol for the quantification of 2-(N-Phenethylmethylsulfonamido)acetic acid using a state-of-the-art LC-MS/MS system.
Rationale for Method Design
The selection of each parameter in this protocol is based on the physicochemical properties of the analyte and established principles of chromatography and mass spectrometry. The use of a C18 reversed-phase column is ideal for retaining the moderately nonpolar analyte.[5] The mobile phase, consisting of an organic solvent (acetonitrile or methanol) and an aqueous component with a pH modifier (formic acid), ensures efficient elution and ionization.[6][7][8] Electrospray ionization (ESI) in positive mode is chosen due to the presence of the tertiary amine, which is readily protonated.
Experimental Workflow
Caption: LC-MS/MS workflow for quantification.
Detailed Protocol
3.3.1. Materials and Reagents
-
2-(N-Phenethylmethylsulfonamido)acetic acid reference standard (purity >98%)
-
LC-MS grade acetonitrile, methanol, and water[8]
-
Formic acid (LC-MS grade)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with different mass.
3.3.2. Instrumentation
-
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
3.3.3. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Sample Extraction: Depending on the matrix (e.g., plasma, urine, reaction mixture), a sample clean-up procedure may be necessary. Common techniques include protein precipitation with acetonitrile, or solid-phase extraction (SPE).[9]
3.3.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of the standard. Expected precursor ion [M+H]⁺. |
| Collision Energy | To be optimized for specific transitions. |
3.3.5. Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the internal standard for all standards and samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Secondary Method: HPLC-UV Quantification
For routine analysis where lower sensitivity is acceptable, HPLC-UV provides a cost-effective and reliable alternative.
Rationale for Method Design
This method leverages the UV absorbance of the phenethyl group. A C8 or C18 column will provide adequate retention.[5] The mobile phase is similar to the LC-MS/MS method but may require a buffer to ensure consistent peak shape and retention time. The detection wavelength should be set at the absorbance maximum of the analyte, which can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Detailed Protocol
4.3.1. Materials and Reagents
-
2-(N-Phenethylmethylsulfonamido)acetic acid reference standard (purity >98%)
-
HPLC grade acetonitrile and water
-
Phosphoric acid or another suitable buffer component
4.3.2. Instrumentation
-
A high-performance liquid chromatography system with a UV or PDA detector.
4.3.3. HPLC-UV Conditions
| Parameter | Condition |
| HPLC Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Injection Volume | 20 µL |
| Detection Wavelength | ~265 nm (to be confirmed)[5] |
4.3.4. Data Analysis and Quantification
The data analysis process is similar to the LC-MS/MS method, but uses the peak area from the UV chromatogram. An external standard calibration is typically used.
Method Validation
For both methods, a thorough validation according to regulatory guidelines (e.g., ICH Q2(R1)) is essential to ensure the reliability of the results. Key validation parameters are summarized below.
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is desirable.[5] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. Often expressed as percent recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 2-(N-Phenethylmethylsulfonamido)acetic acid. The choice between the highly sensitive LC-MS/MS method and the more routine HPLC-UV method will depend on the specific requirements of the analysis. Proper method validation is crucial to ensure data integrity and regulatory compliance.
References
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(4), 159. Available at: [Link]
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Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
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ElSohly, M. A., et al. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of Analytical Toxicology, 38(1), 23-30. Available at: [Link]
-
NIST. (n.d.). Acetic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available at: [Link]
-
Stolker, A. A. M., et al. (2019). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 24(15), 2788. Available at: [Link]
-
Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Manufacturing Chemist. Available at: [Link]
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ResearchGate. (2014). LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. ResearchGate. Available at: [Link]
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ResearchGate. (2011). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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A Robust, Validated Reversed-Phase HPLC Method for the Quantification of (Methanesulfonyl-phenethyl-amino)-acetic acid
An Application Note for the Pharmaceutical Analysis of (Methanesulfonyl-phenethyl-amino)-acetic acid
Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (Methanesulfonyl-phenethyl-amino)-acetic acid (CAS No. 35839-52-2). This compound is of significant interest in pharmaceutical development for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.[1] The accurate and precise quantification of this molecule is paramount for quality control, stability testing, and formulation development.[2][3] The method described herein utilizes reversed-phase chromatography with UV detection, providing a reliable and robust analytical solution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in a regulated drug development environment.[4][5][6]
Principles of Analysis and Method Rationale
The molecular structure of (Methanesulfonyl-phenethyl-amino)-acetic acid contains three key functional groups that dictate the analytical strategy: a carboxylic acid, a methanesulfonyl group, and a phenethyl group.
-
Analyte Chemistry: The carboxylic acid moiety makes the compound acidic. To achieve optimal retention and symmetrical peak shape in reversed-phase HPLC, the ionization of this group must be suppressed. This is accomplished by maintaining the mobile phase pH at a level significantly lower than the analyte's pKa, ensuring it exists predominantly in its neutral, more hydrophobic form.[7]
-
Chromatographic Mode Selection: Reversed-phase HPLC is the chosen separation technique due to its versatility and suitability for moderately polar organic molecules like the target analyte.[8] A C18 stationary phase provides the necessary hydrophobic surface for effective retention.
-
Detection: The phenethyl group contains a phenyl ring, which acts as a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer. Wavelengths in the lower UV range (200-220 nm) provide high sensitivity for this class of compounds.[9]
This combination of a C18 column, an acidic mobile phase, and UV detection forms the basis of a selective and sensitive method for the quantification of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Experimental Methodology
Materials, Reagents, and Equipment
-
Reference Standard: (Methanesulfonyl-phenethyl-amino)-acetic acid, >98% purity.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic acid (reagent grade, ~99%).
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Optimized Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-15 min: 90% to 10% B; 15-20 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
2.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the (Methanesulfonyl-phenethyl-amino)-acetic acid reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of methanol and water to dissolve the standard. Sonicate for 5 minutes if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with the 50:50 methanol/water mixture. Mix thoroughly.
2.3.2. Calibration and Working Standard Solutions
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
A typical calibration set would include 1, 5, 10, 25, 50, and 100 µg/mL.
2.3.3. Sample Preparation
-
Accurately weigh the sample material (e.g., drug product powder) containing the equivalent of approximately 25 mg of (Methanesulfonyl-phenethyl-amino)-acetic acid into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Standard Stock Solution (Section 2.3.1).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4] The validation plan includes the assessment of specificity, linearity, accuracy, precision, quantitation limits, and robustness.[10]
Analytical Workflow Diagram
The overall process from sample handling to final report generation is outlined below.
Caption: High-level workflow for the HPLC analysis of (Methanesulfonyl-phenethyl-amino)-acetic acid.
The validation parameters and their corresponding acceptance criteria are summarized in the table below.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and standard solution. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least 5 concentrations across the range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze spiked placebo samples in triplicate at 3 levels (e.g., 80%, 100%, 120% of target concentration).[4] | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (% RSD) | Repeatability: 6 replicate injections of a 100% standard. Intermediate: Repeatability test by a different analyst on a different day. | Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Reportable value. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 with acceptable precision (RSD ≤ 10%). | Reportable value with demonstrated precision and accuracy. |
| Robustness | Deliberately vary flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units). Analyze system suitability. | System suitability parameters remain within limits. No significant change in results. |
Results and Discussion
A representative chromatogram of the standard solution shows a sharp, well-defined peak for (Methanesulfonyl-phenethyl-amino)-acetic acid with an expected retention time of approximately 8.5 minutes under the specified conditions. The method demonstrated excellent specificity with no interference from the diluent or common formulation excipients.
Linearity
The method was found to be linear over the concentration range of 1-100 µg/mL. The linear regression analysis yielded a correlation coefficient (r²) of 0.9995, indicating a strong linear relationship between concentration and detector response.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 760,100 |
| 100.0 | 1,525,300 |
Accuracy and Precision
The accuracy and precision of the method were established through recovery studies and replicate injections. The results, summarized below, fall well within the pre-defined acceptance criteria, confirming the method is both accurate and precise.[4]
| Concentration Level | Mean Recovery (%) (n=3) | Repeatability (% RSD) (n=6) | Intermediate Precision (% RSD) |
| 80% | 99.5 | ||
| 100% | 100.3 | 0.65 | 1.12 |
| 120% | 101.1 |
Method Validation Logic
The relationship between the validation experiments and the final validated status of the method is a logical progression, where each successful test builds confidence in the overall performance of the analytical procedure.
Caption: Logical framework for establishing a validated analytical method per ICH guidelines.
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of (Methanesulfonyl-phenethyl-amino)-acetic acid. The comprehensive validation confirms its suitability for routine quality control analysis in the pharmaceutical industry. This method provides a reliable tool for researchers and drug development professionals to ensure the quality and consistency of this promising therapeutic compound.
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Application Note & Protocols: Profiling the Anti-inflammatory Activity of (Methanesulfonyl-phenethyl-amino)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Anti-inflammatory Drug Discovery
The landscape of inflammatory disease treatment is continually evolving, with a pressing need for novel therapeutics that offer improved efficacy and safety profiles over existing options. Inflammation is a complex biological response involving a cascade of cellular and molecular events, primarily mediated by signaling pathways such as NF-κB and the production of pro-inflammatory molecules like prostaglandins.[1][2] A key enzyme in the prostaglandin synthesis pathway is Cyclooxygenase-2 (COX-2), which is the target of many nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] However, the quest for more selective and potent anti-inflammatory agents is relentless. This document provides a comprehensive guide for the pre-clinical evaluation of a novel compound, (Methanesulfonyl-phenethyl-amino)-acetic acid (herein referred to as "Compound X"), for its potential anti-inflammatory properties. We will detail a tiered approach, from initial in vitro screening to in vivo validation, providing not just the "how" but the critical "why" behind each experimental step.
Part 1: In Vitro Characterization of Compound X
The initial phase of characterization focuses on cell-based assays to determine the compound's direct effects on inflammatory pathways. Macrophages are pivotal cells in the inflammatory process, and their activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a well-established model for inducing an inflammatory response.[5][6]
Assessing the Impact on Pro-inflammatory Mediators in Macrophages
This assay will determine if Compound X can suppress the production of key inflammatory molecules in LPS-stimulated macrophages.
Protocol 1: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1 hour. Include a positive control group treated with a known anti-inflammatory drug like Dexamethasone.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2): Quantify PGE2 levels using a competitive ELISA kit.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.[8]
-
-
Data Analysis: Calculate the percentage inhibition of each mediator by Compound X compared to the LPS-only treated group. Determine the IC50 value for each parameter.
Expected Outcomes & Interpretation: A dose-dependent decrease in NO, PGE2, TNF-α, and IL-6 levels would suggest that Compound X possesses anti-inflammatory properties.
Investigating the Mechanism of Action: COX-2 Inhibition and NF-κB Signaling
To understand how Compound X exerts its effects, we will investigate its influence on the COX-2 enzyme and the NF-κB signaling pathway.
Protocol 2: Western Blot Analysis for COX-2 and NF-κB Pathway Proteins
-
Cell Treatment and Lysis: Following the treatment protocol described in 1.1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against COX-2, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software.
Expected Outcomes & Interpretation: A reduction in COX-2 protein expression and a decrease in the ratio of phosphorylated NF-κB p65 to total p65 would indicate that Compound X's anti-inflammatory effects are mediated through the inhibition of these key pathways.[1]
Part 2: In Vivo Evaluation of Compound X
Successful in vitro results warrant progression to in vivo models to assess the compound's efficacy in a more complex biological system.
Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model for evaluating acute inflammation.[9]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6):
-
Vehicle Control (e.g., saline)
-
Compound X (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the respective treatments orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10][11]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[12]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Expected Outcomes & Interpretation: A significant and dose-dependent reduction in paw volume in the Compound X-treated groups compared to the vehicle control would confirm its in vivo anti-inflammatory activity.
Acetic Acid-Induced Writhing Test
This model is used to assess the analgesic, particularly anti-inflammatory-related analgesic, properties of a compound. The writhing response is caused by the release of endogenous inflammatory mediators.[13]
Protocol 4: Acetic Acid-Induced Writhing in Mice
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for at least one week.
-
Grouping and Dosing: Group the animals as described in Protocol 3.
-
Compound Administration: Administer the treatments orally 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[14]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Expected Outcomes & Interpretation: A dose-dependent reduction in the number of writhes indicates that Compound X has peripheral analgesic effects, likely linked to the inhibition of inflammatory mediator release.[14]
Data Presentation
Table 1: In Vitro Anti-inflammatory Effects of Compound X on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) | PGE2 Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle | - | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 | 100 ± 10.1 |
| Compound X | 0.1 | 95.2 ± 7.1 | 92.3 ± 6.5 | 96.1 ± 8.3 | 94.5 ± 9.2 |
| 1 | 78.4 ± 6.3 | 75.1 ± 5.9 | 80.3 ± 7.0 | 77.8 ± 6.8 | |
| 10 | 45.6 ± 4.2 | 41.8 ± 3.7 | 50.2 ± 4.5 | 48.9 ± 5.1 | |
| 100 | 15.3 ± 2.1 | 12.5 ± 1.9 | 20.7 ± 2.8 | 18.3 ± 2.5 | |
| Dexamethasone | 1 | 25.8 ± 3.0 | 22.4 ± 2.6 | 30.1 ± 3.5 | 28.6 ± 3.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Compound X
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | Writhing Inhibition (%) |
| Vehicle | - | - | - |
| Compound X | 10 | 22.5 ± 3.1 | 25.8 ± 4.2 |
| 30 | 45.8 ± 5.2 | 48.2 ± 6.1 | |
| 100 | 68.3 ± 7.0 | 70.1 ± 8.3 | |
| Indomethacin | 10 | 75.1 ± 6.5 | 78.5 ± 7.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.
Visualizing the Pathways
Figure 1: Potential mechanisms of action for Compound X in inhibiting inflammatory signaling pathways.
Figure 2: Experimental workflow for the anti-inflammatory evaluation of Compound X.
Conclusion
This application note provides a robust framework for the comprehensive evaluation of (Methanesulfonyl-phenethyl-amino)-acetic acid (Compound X) as a potential anti-inflammatory agent. By following these detailed protocols, researchers can systematically assess its in vitro and in vivo efficacy, as well as elucidate its potential mechanism of action. The presented assays are industry-standard models that provide reliable and translatable data for early-stage drug discovery.
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Basagoudanavar, S. H., et al. (2023). Extracellular Lipopolysaccharide Triggers the Release of Unconjugated Interferon-Stimulated Gene 15 (ISG15) Protein from Macrophages via Type-I Interferon/Caspase-4/Gasdermin-D Pathway. International journal of molecular sciences, 24(21), 15830. [Link]
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Application Notes & Protocols for the Evaluation of 2-(N-Phenethylmethylsulfonamido)acetic acid as a Cyclooxygenase (COX) Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive framework for the characterization of novel chemical entities, using 2-(N-Phenethylmethylsulfonamido)acetic acid as a representative candidate for a new cyclooxygenase (COX) inhibitor. The protocols herein are designed to guide the researcher from initial synthesis and characterization through a multi-tiered biological evaluation, including enzymatic, cellular, and in vivo assays. The overarching goal is to establish a robust, self-validating workflow that elucidates the compound's potency, selectivity, and preclinical efficacy as an anti-inflammatory agent.
Introduction: The Rationale for Novel COX Inhibitors
The cyclooxygenase (COX) enzymes, with their two primary isoforms COX-1 and COX-2, are central to the inflammatory cascade.[1][2] They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid mediators driving pain, fever, and inflammation.[1][3] While COX-1 is constitutively expressed in most tissues and serves homeostatic functions, COX-2 is an inducible enzyme, often upregulated at sites of inflammation.[2]
Non-steroidal anti-inflammatory drugs (NSAIDs) that target these enzymes are among the most widely used therapeutics.[2] However, non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[2] This has driven the development of COX-2 selective inhibitors, which aim to provide potent anti-inflammatory relief with an improved safety profile.[2][4]
The compound 2-(N-Phenethylmethylsulfonamido)acetic acid represents a novel structural class for investigation. Its sulfonamide moiety is a common feature in selective COX-2 inhibitors, and the acetic acid group provides a key interaction point within the enzyme's active site. This guide outlines the essential protocols to rigorously evaluate its potential as a therapeutic agent.
Synthesis and Physicochemical Characterization
A robust biological evaluation begins with a well-characterized compound of high purity. The proposed synthesis for 2-(N-Phenethylmethylsulfonamido)acetic acid is a multi-step process that can be adapted from established organic chemistry principles.
Proposed Synthetic Pathway
A plausible synthetic route involves two key stages: the formation of the sulfonamide bond followed by the introduction of the acetic acid moiety.
-
Step 1: Sulfonamide Formation. Phenethylamine is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM) to yield N-phenethylmethanesulfonamide.
-
Step 2: Alkylation. The resulting sulfonamide is then N-alkylated with an ethyl bromoacetate using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to form ethyl 2-(N-phenethylmethylsulfonamido)acetate.
-
Step 3: Saponification. Finally, the ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidic workup to yield the final product, 2-(N-Phenethylmethylsulfonamido)acetic acid.
Characterization and Quality Control
Before biological testing, the identity and purity of the synthesized compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and the successful formation of the desired bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to verify the exact molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using HPLC, with a target purity of >95% for use in biological assays.
In Vitro Evaluation of COX Isoform Inhibition
The foundational step in characterizing a potential COX inhibitor is to determine its direct enzymatic inhibitory activity and its selectivity for COX-2 over COX-1.
Causality and Experimental Design
The goal is to determine the half-maximal inhibitory concentration (IC50) for each isoform. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index (SI). A high SI is desirable for a COX-2 selective inhibitor. We will utilize a commercially available colorimetric or fluorometric inhibitor screening assay kit, which offers a standardized and reproducible method.[5][6][7]
Detailed Protocol: Fluorometric COX Inhibitor Screening
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Cayman Chemical).[5]
-
Reagent Preparation:
-
Prepare a 10X stock solution of the test compound, 2-(N-Phenethylmethylsulfonamido)acetic acid, in DMSO. Create a serial dilution series in COX Assay Buffer to achieve final desired concentrations.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions and keep on ice.[5]
-
Prepare the Arachidonic Acid (substrate) and COX Probe solutions as per the kit manual.[5]
-
-
Assay Plate Setup (96-well plate):
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control wells: Add 10 µL of a known inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).
-
Sample (S) wells: Add 10 µL of the diluted test compound solutions.
-
-
Enzyme Addition:
-
Add 80 µL of the Master Mix containing COX Assay Buffer, COX Cofactor, and either COX-1 or COX-2 enzyme to all wells.
-
Mix gently and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in a kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Hypothetical Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 2-(N-Phenethyl...)acetic acid | 15.2 | 0.18 | 84.4 |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
| Indomethacin (Control) | 0.09 | 0.55 | 0.16 |
Cell-Based Prostaglandin E2 (PGE2) Production Assay
Moving from a purified enzyme system to a cellular environment is a critical step to assess compound activity in a more physiologically relevant context, accounting for cell permeability and off-target effects.
Rationale and Pathway
This assay measures the production of Prostaglandin E2 (PGE2), a key downstream product of COX-2 activity in inflammatory cells.[3] We will use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 synthesis. The amount of PGE2 released into the cell culture supernatant is then quantified, typically by a competitive ELISA.[3][8]
Caption: LPS-induced COX-2 signaling pathway leading to PGE2 production.
Detailed Protocol: LPS-Stimulated PGE2 Release
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound or controls (e.g., Celecoxib).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C to allow for COX-2 expression and PGE2 production.
-
-
Sample Collection:
-
After incubation, centrifuge the plate briefly to pellet any detached cells.
-
Carefully collect the supernatant for PGE2 analysis.
-
-
PGE2 Quantification (Competitive ELISA):
-
Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., R&D Systems, Elabscience).[8][9] This involves competition between the PGE2 in the sample and a labeled PGE2 tracer for a limited number of antibody binding sites.[3][10]
-
The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.[3]
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
In Vivo Model: Carrageenan-Induced Paw Edema
To establish preclinical efficacy, the compound's anti-inflammatory properties must be demonstrated in a living organism. The carrageenan-induced paw edema model in rats or mice is a widely accepted and highly reproducible model of acute inflammation.[11][12]
Rationale and Experimental Design
Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which is quantifiable.[11][13] The edema formation is biphasic, with the later phase (after 3 hours) being largely mediated by prostaglandins produced by COX-2.[14] Therefore, inhibition of paw swelling at later time points is indicative of COX-2 inhibition.[13]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed In Vivo Protocol
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimatization:
-
Use male Sprague-Dawley rats (180-200 g). Acclimatize animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[15]
-
-
Induction of Edema:
-
One hour after dosing, measure the initial volume of the right hind paw using a plethysmometer (t=0).
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[12]
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline volume at t=0.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group at the time of peak edema (typically 3-4 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Hypothetical In Vivo Data
| Treatment Group (p.o.) | Dose (mg/kg) | Paw Edema Increase at 4h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Test Compound | 10 | 0.65 ± 0.06 | 23.5% |
| Test Compound | 30 | 0.44 ± 0.04 | 48.2% |
| Test Compound | 100 | 0.31 ± 0.05* | 63.5% |
*p < 0.05 compared to Vehicle Control
References
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Title: COX Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]
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Title: In vitro assays for cyclooxygenase activity and inhibitor characterization Source: PubMed URL: [Link]
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Title: Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits Source: PMC - PubMed Central URL: [Link]
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Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: ResearchGate URL: [Link]
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Title: Flavone 8-acetic acid: our current understanding of its mechanism of action in solid tumours Source: PubMed URL: [Link]
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Title: Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats Source: PMC - NIH URL: [Link]
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Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives Source: Inventiva Pharma URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Source: MDPI URL: [Link]
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Title: 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist... Source: PubMed URL: [Link]
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Title: Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn... Source: PubMed Central URL: [Link]
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Title: Cyclooxygenase-2 inhibitor Source: Wikipedia URL: [Link]
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Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]
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Title: In vitro inhibition of cyclooxygenases and anti-denaturation and antioxidant activities of Malian medicinal plants Source: Academic Journals URL: [Link]
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Title: Synthesis method of 2-methylphenoxyacetic acid Source: Eureka | Patsnap URL: [Link]
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Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]
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Title: List of COX-2 Inhibitors + Uses, Types & Side Effects Source: Drugs.com URL: [Link]
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Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PubMed Central URL: [Link]
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Title: Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Source: World's Veterinary Journal URL: [Link]
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Title: In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants Source: ResearchGate URL: [Link]
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In Vivo Efficacy and Pharmacokinetic Profiling of (Methanesulfonyl-phenethyl-amino)-acetic acid: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for conducting in vivo studies with (Methanesulfonyl-phenethyl-amino)-acetic acid (Compound X) in animal models. Given the compound's structural features—a phenethylamine backbone coupled with a methanesulfonyl group—it is hypothesized to possess anti-inflammatory, analgesic, and potentially neuropharmacological properties. These protocols are designed to rigorously evaluate these potential therapeutic effects and to characterize the compound's pharmacokinetic profile. This guide is intended for researchers in pharmacology, drug discovery, and preclinical development, offering detailed methodologies and the scientific rationale underpinning the experimental designs.
Introduction and Scientific Background
(Methanesulfonyl-phenethyl-amino)-acetic acid, also known as 2-(N-Phenethylmethylsulfonamido)acetic acid, is a novel chemical entity with potential therapeutic applications. Its chemical structure suggests a multi-faceted pharmacological profile. The phenethylamine moiety is a core component of many neuroactive compounds, including stimulants and modulators of monoamine neurotransmission. Phenethylamine itself acts as a central nervous system stimulant by interacting with trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.[1] Derivatives of phenethylamine have been developed to target a wide range of receptors, including adrenergic and dopamine receptors, and have shown utility in treating conditions from hypertension to depression.[2][3]
The presence of the methanesulfonyl group and the acetic acid side chain suggests that the compound may also have anti-inflammatory and analgesic properties. These functional groups can influence the molecule's polarity, solubility, and interaction with biological targets, potentially including enzymes involved in inflammatory pathways like cyclooxygenases.[2]
Given the absence of specific in vivo data for (Methanesulfonyl-phenethyl-amino)-acetic acid, the protocols outlined herein are based on established preclinical models for assessing anti-inflammatory, analgesic, and basic neuropharmacological and pharmacokinetic properties of novel small molecules.[4][5] The successful execution of these studies will provide critical insights into the compound's therapeutic potential and inform further development.
Pre-formulation and Dosing Considerations
A critical first step in any in vivo study is the preparation of a stable and homogenous dosing formulation. The solubility of (Methanesulfonyl-phenethyl-amino)-acetic acid should be empirically determined in various pharmaceutically acceptable vehicles.
Table 1: Recommended Vehicle Screening for Compound X
| Vehicle Composition | Rationale | Suitability for Oral (PO) Gavage | Suitability for Intraperitoneal (IP) Injection |
| 0.5% (w/v) Methylcellulose (MC) in Water | Commonly used, well-tolerated suspending agent.[6] | High | Low |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | Solubilizing agent for poorly soluble compounds.[6] | High | High |
| 5% DMSO / 40% PEG 400 / 55% Saline | Co-solvent system for compounds with low aqueous solubility.[6] | Moderate (potential for GI irritation) | Moderate (potential for local irritation) |
| Corn Oil or Sesame Oil | Lipid-based vehicle for lipophilic compounds. | High | Low |
Protocol for Vehicle Selection:
-
Attempt to dissolve Compound X at the highest desired concentration in each vehicle.
-
Vortex and sonicate as needed.
-
Visually inspect for solubility and homogeneity.
-
If a suspension is formed, assess its stability over a 4-hour period, noting any precipitation.
-
For the chosen vehicle, prepare fresh dosing formulations on the day of each experiment to ensure stability and consistency.[7]
Experimental Workflows and Diagrams
General In Vivo Study Workflow
The following diagram illustrates the general workflow for the proposed in vivo studies.
Caption: General workflow for in vivo evaluation of Compound X.
Hypothesized Mechanism of Action
Based on its structural components, a potential mechanism of action is proposed.
Caption: Hypothesized dual-action mechanism of Compound X.
Detailed Experimental Protocols
All animal procedures should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[8]
Dose Range-Finding and Acute Toxicity
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
Animal Model: Male and female Swiss Webster mice (n=3-5 per group).[8]
Protocol:
-
Administer single doses of Compound X at escalating concentrations (e.g., 10, 30, 100, 300 mg/kg) via the intended route of administration (e.g., oral gavage).
-
Include a vehicle control group.
-
Observe animals continuously for the first 4 hours and then at regular intervals for up to 7 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.
-
Monitor body weight daily.
-
The MTD is the highest dose that does not cause significant morbidity or mortality.
Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.[5]
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation (n=3-4 per group).
Protocol:
-
Administer a single dose of Compound X intravenously (IV) (e.g., 1-5 mg/kg) and orally (PO) (e.g., 10-50 mg/kg).
-
Collect blood samples (approx. 100-200 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of Compound X using a validated LC-MS/MS method.
-
Calculate key PK parameters as described in Table 2.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of Compound X in a model of acute inflammation.[9]
Animal Model: Male Wistar rats (150-200g; n=6-8 per group).[10]
Protocol:
-
Groups: Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg, PO), and Compound X (e.g., 10, 30, 100 mg/kg, PO).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[9]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of Compound X.[12]
Animal Model: Male Swiss Webster mice (20-25g; n=8-10 per group).[8]
Protocol:
-
Groups: Vehicle control, Positive control (e.g., Diclofenac sodium, 10 mg/kg, PO), and Compound X (e.g., 10, 30, 100 mg/kg, PO).
-
Administer the respective treatments orally.
-
After 40-60 minutes, inject 0.1 mL/10g body weight of 0.6-1% acetic acid solution intraperitoneally.[8][12]
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.[8][13]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Analgesic Activity: Hot Plate Test
Objective: To evaluate the central analgesic activity of Compound X.[14]
Animal Model: Male Swiss Webster mice (20-25g; n=8-10 per group).
Protocol:
-
Groups: Vehicle control, Positive control (e.g., Morphine, 5-10 mg/kg, IP), and Compound X (e.g., 10, 30, 100 mg/kg, PO).
-
Measure the baseline latency to a painful stimulus by placing each mouse on a hot plate maintained at 55 ± 1°C.[15]
-
Record the time until the mouse licks its hind paw or jumps. A cut-off time of 30 seconds is used to prevent tissue damage.[15]
-
Administer the respective treatments.
-
Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes post-treatment.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group.
Data Interpretation and Reporting
All data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to compare treatment groups with the control group. A p-value of <0.05 is typically considered statistically significant.[10] All experimental details, including animal strain, sex, age, housing conditions, and any adverse events, should be meticulously documented and reported to ensure reproducibility.[16]
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vivo characterization of (Methanesulfonyl-phenethyl-amino)-acetic acid. By systematically evaluating its pharmacokinetic profile and its potential anti-inflammatory and analgesic effects, researchers can generate the necessary data to support its further development as a potential therapeutic agent. The inclusion of both peripheral and central models of analgesia, alongside a well-established model of acute inflammation, will allow for a comprehensive initial assessment of its pharmacological activity.
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]
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Hot plate test. Panlab | Harvard Apparatus. Available at: [Link]
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(PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. Available at: [Link]
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Webinar: Designing Your In Vivo Studies. YouTube. Available at: [Link]
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Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy. Available at: [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Sci-Hub. Available at: [Link]
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In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. MDPI. Available at: [Link]
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Experimental Animal Models in Neurological Diseases. DergiPark. Available at: [Link]
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β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. PMC. Available at: [Link]
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Pk/bio-distribution. MuriGenics. Available at: [Link]
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Rodent Hot/Cold Plate Pain Assay. Maze Engineers - Conduct Science. Available at: [Link]
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Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. Available at: [Link]
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Hot plate test – Knowledge and References. Taylor & Francis. Available at: [Link]
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(PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. Available at: [Link]
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Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available at: [Link]
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Application Notes and Protocols: (Methanesulfonyl-phenethyl-amino)-acetic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Molecular Diversity
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological functions. (Methanesulfonyl-phenethyl-amino)-acetic acid, also known as 2-(N-phenethylmethylsulfonamido)acetic acid, emerges as a particularly valuable scaffold. This molecule uniquely combines the structural features of a phenethylamine, a core motif in many neuroactive compounds, with a protected amino acid functionality. The presence of the methanesulfonyl group not only serves as a robust protecting group for the secondary amine but also modulates the electronic and lipophilic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile in derivative compounds.
This guide provides an in-depth exploration of (Methanesulfonyl-phenethyl-amino)-acetic acid as a synthetic intermediate. We will delve into its fundamental properties, core reactivity, and provide detailed, field-proven protocols for its application in the synthesis of amides and esters—key linkages in a vast array of biologically active molecules. The causality behind experimental choices is emphasized, aiming to equip the researcher with not just a set of instructions, but a deeper understanding of the underlying chemical principles.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is the foundation for its successful application in synthesis.
Molecular Structure and Properties
(Methanesulfonyl-phenethyl-amino)-acetic acid is a stable, crystalline solid under standard conditions, exhibiting good solubility in many common organic solvents, which enhances its utility in a laboratory setting[1].
Diagram 1: Molecular Structure of (Methanesulfonyl-phenethyl-amino)-acetic acid
Caption: 2D structure of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-((2-phenylethyl)(methylsulfonyl)amino)acetic acid | Chem-Impex[1] |
| Synonyms | 2-(N-Phenethylmethylsulfonamido)acetic acid | Chem-Impex[1] |
| CAS Number | 35839-52-2 | Chem-Impex[1] |
| Molecular Formula | C₁₁H₁₅NO₄S | Chem-Impex[1] |
| Molecular Weight | 257.31 g/mol | Chem-Impex[1] |
| Storage Conditions | 0-8°C, Dry place | Chem-Impex[1] |
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenethyl group (typically in the δ 7.2-7.4 ppm region), two methylene triplets for the ethyl chain, a singlet for the methylene group of the acetic acid moiety, a singlet for the methanesulfonyl methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the methylene groups adjacent to the nitrogen will be influenced by the electron-withdrawing sulfonyl group. For instance, in the related compound (4-methylsulfonyl)phenyl acetate lithium, the methylene protons adjacent to the phenyl ring appear at δ 3.65 ppm[2].
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the aliphatic carbons of the ethyl and acetyl groups, and the methyl carbon of the sulfonyl group. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (typically δ 170-180 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A very broad O-H stretch from the carboxylic acid will be present in the 2500-3300 cm⁻¹ region[3]. A strong C=O stretch from the carboxylic acid carbonyl will appear around 1700-1760 cm⁻¹[3]. The sulfonamide group will exhibit characteristic S=O stretching bands, typically strong and appearing in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 257. The fragmentation pattern would be expected to include characteristic losses, such as the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the phenethyl side chain. The most common fragmentation for amino acids is the loss of the carboxyl group[4].
Section 2: Core Applications in Synthesis
The bifunctional nature of (Methanesulfonyl-phenethyl-amino)-acetic acid, possessing both a carboxylic acid and a structurally significant phenethylamine-sulfonamide core, makes it an ideal starting point for the synthesis of libraries of compounds for screening in drug discovery. Its primary utility lies in its ability to undergo straightforward amide bond formation and esterification.
Amide Synthesis: Accessing a Privileged Linkage
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical products[5]. (Methanesulfonyl-phenethyl-amino)-acetic acid serves as a versatile carboxylic acid component in amide coupling reactions, allowing for the introduction of its unique structural motif onto a wide range of amine-containing molecules.
Diagram 2: General Workflow for Amide Synthesis
Caption: Amide bond formation workflow.
Causality in Experimental Design:
The choice of coupling reagent is critical and depends on the nature of the amine and the desired reaction conditions.
-
Carbodiimides (EDC, DCC): These are the most common and cost-effective coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[6]. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is often preferred because its urea byproduct is water-soluble, simplifying purification[7]. Dicyclohexylcarbodiimide (DCC) forms a urea byproduct that is insoluble in most organic solvents and can be removed by filtration, which is advantageous in solution-phase synthesis[8].
-
Additives (HOBt, OxymaPure): To minimize side reactions and reduce the risk of racemization (if a chiral center were present), carbodiimide couplings are often performed with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure[7]. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions.
Ester Synthesis: Modulating Polarity and Pro-drug Strategies
Esterification of the carboxylic acid moiety is another key transformation. This can be used to generate ester derivatives for biological evaluation or to create pro-drugs, where the ester is later hydrolyzed in vivo to release the active carboxylic acid. The classic Fischer-Speier esterification is a reliable method for this purpose.
Causality in Experimental Design:
Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis[9]. To drive the reaction to completion, Le Châtelier's principle is applied:
-
Excess Alcohol: Using the alcohol as the solvent (a large excess) shifts the equilibrium towards the ester product[9].
-
Water Removal: The removal of water, a byproduct of the reaction, also drives the equilibrium forward. This can be achieved azeotropically with a Dean-Stark apparatus or by using a dehydrating agent[10].
-
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Section 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthetic application of (Methanesulfonyl-phenethyl-amino)-acetic acid. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Amide Coupling using EDC
Objective: To synthesize an amide derivative from (Methanesulfonyl-phenethyl-amino)-acetic acid and a primary or secondary amine.
Materials:
-
(Methanesulfonyl-phenethyl-amino)-acetic acid
-
Amine of choice (e.g., benzylamine as a model)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (Methanesulfonyl-phenethyl-amino)-acetic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the water-soluble urea byproduct and excess reagents. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Protocol 2: General Procedure for Fischer Esterification
Objective: To synthesize the methyl ester of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Materials:
-
(Methanesulfonyl-phenethyl-amino)-acetic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve (Methanesulfonyl-phenethyl-amino)-acetic acid (1.0 eq) in anhydrous methanol (used in large excess, serving as the solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise (catalytic amount, e.g., 5 mol%) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS[2].
-
Workup: a. After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution[2]. d. Wash subsequently with water and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by flash column chromatography if necessary, though often the product is of sufficient purity after the extractive workup.
Section 4: Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific, detailed MSDS for (Methanesulfonyl-phenethyl-amino)-acetic acid is not publicly available, its handling should be guided by the known hazards of its constituent functional groups and closely related analogs like 2-(N-methylmethylsulfonamido)acetic acid.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves[1].
-
Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[1].
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust when handling the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C[1].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Reagent-Specific Hazards:
-
Coupling Reagents (EDC, DCC): These can be sensitizers and should be handled with care.
-
Concentrated Acids (H₂SO₄): Highly corrosive and should be handled with extreme caution in a fume hood.
By leveraging the unique structural attributes of (Methanesulfonyl-phenethyl-amino)-acetic acid and applying the robust synthetic protocols detailed herein, researchers can efficiently generate novel molecular entities for a wide range of applications, from drug discovery to materials science.
References
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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Capot Chemical. (2018). MSDS of 2-(N-methylmethylsulfonamido)acetic acid. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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MDPI. (2018). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Retrieved from [Link]
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MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
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MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chem-Impex. (n.d.). (Methanesulfonyl-phenethyl-amino)-acetic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (2018). JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures.
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Aapptec. (n.d.). Coupling Reagents - Carbodiimides. Retrieved from [Link]
- Google Patents. (2018). JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures.
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
National Institutes of Health. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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National Institutes of Health. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Retrieved from [Link]
-
RSC Publishing. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Retrieved from [Link]
-
PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]
-
Wiley Online Library. (2005). N-Aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines: Synthesis and complete 1H and 13C NMR spectral assignment. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Formulation of (Methanesulfonyl-phenethyl-amino)-acetic acid
For correspondence:
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (Methanesulfonyl-phenethyl-amino)-acetic acid (Compound X) for experimental use. Drawing upon established principles of preclinical formulation, this guide offers detailed protocols for preparing Compound X for both in vitro and in vivo evaluation, with a focus on its potential as an anti-inflammatory and analgesic agent. This application note is designed to be a practical resource, explaining the rationale behind formulation choices and providing step-by-step instructions for key assays to assess its biological activity.
Introduction: Understanding (Methanesulfonyl-phenethyl-amino)-acetic acid (Compound X)
(Methanesulfonyl-phenethyl-amino)-acetic acid, hereafter referred to as Compound X, is a novel chemical entity with potential therapeutic applications in inflammatory conditions and pain management.[1] Its chemical structure, featuring a methanesulfonyl group attached to a phenethylamine backbone, suggests it may interact with biological systems relevant to inflammation and nociception.[1] Preliminary information indicates that Compound X is stable and possesses some degree of solubility, making it a promising candidate for further investigation.[1]
The successful preclinical evaluation of any new chemical entity hinges on appropriate formulation.[2][3][4] The formulation strategy directly impacts the compound's bioavailability, ensuring that adequate concentrations reach the target site to elicit a pharmacological response. This guide will first delve into the physicochemical properties of Compound X, which are critical for formulation design. Subsequently, it will provide detailed protocols for preparing formulations suitable for cell-based assays and animal studies.
Physicochemical Properties of Compound X
A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation development.[2][5] While experimental data for Compound X is limited, we can predict some key parameters based on its structure.
| Property | Value (Predicted/Known) | Significance for Formulation |
| Molecular Formula | C₁₁H₁₅NO₄S | Essential for calculating molarity and dose. |
| Molecular Weight | 257.31 g/mol [1] | Crucial for accurate weighing and solution preparation. |
| CAS Number | 35839-52-2[1] | Unique identifier for the compound. |
| Predicted pKa | ~3-4 (carboxylic acid) | The presence of a carboxylic acid group suggests that the compound is acidic.[2][6] Its solubility will be pH-dependent, being more soluble in alkaline conditions. |
| Predicted LogP | ~1.5 - 2.5 | This predicted value suggests that Compound X is moderately lipophilic and may have limited aqueous solubility.[7][8] |
| Appearance | White to off-white solid | Visual confirmation of the compound's physical state. |
| Storage | 2-8°C[1] | Recommended storage conditions to maintain stability. |
Causality Behind Experimental Choices: The predicted acidic nature of Compound X (due to the carboxylic acid moiety) and its moderate lipophilicity guide our initial formulation strategies. For in vitro studies, a high-concentration stock in an organic solvent like DMSO is appropriate. For in vivo oral administration, a suspension may be necessary to achieve the desired dose, and the pH of the vehicle could be adjusted to improve solubility.
Formulation for In Vitro Experimental Use
For cell-based assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.[9] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of organic compounds.[1]
Protocol: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of Compound X for use in cell-based assays.
Materials:
-
(Methanesulfonyl-phenethyl-amino)-acetic acid (Compound X)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of Compound X required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.001 L * 257.31 g/mol * 1000 mg/g = 2.57 mg for 1 mL of stock solution.
-
-
Weighing: Accurately weigh the calculated amount of Compound X in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Self-Validating System:
-
Visual Inspection: The final stock solution should be clear and free of any visible particulates.
-
Concentration Check (Optional): For rigorous studies, the concentration of the stock solution can be verified using a suitable analytical method such as HPLC-UV.
Workflow for In Vitro Formulation
Caption: Potential mechanism of action of Compound X in inhibiting LPS-induced TNF-α production.
Formulation for In Vivo Experimental Use
For in vivo studies, the formulation must be safe, well-tolerated by the animal, and capable of delivering the desired dose of the compound. [5][6][10]Given the predicted poor aqueous solubility of Compound X, an oral suspension is a suitable formulation strategy for initial efficacy studies.
Protocol: Preparation of an Oral Suspension
Objective: To prepare a uniform and stable suspension of Compound X for oral administration in rodents.
Materials:
-
(Methanesulfonyl-phenethyl-amino)-acetic acid (Compound X)
-
Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in deionized water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Procedure:
-
Vehicle Preparation:
-
Weigh the required amount of Na-CMC (0.5 g for 100 mL).
-
Slowly add the Na-CMC to deionized water while stirring continuously to prevent clumping.
-
Continue stirring until a clear, viscous solution is formed. [3]2. Compound Preparation:
-
Calculate the required amount of Compound X based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Grind the Compound X to a fine powder using a mortar and pestle to improve its dispersibility. [3]3. Suspension Formation:
-
In the mortar, add a small amount of the Na-CMC vehicle to the powdered Compound X and triturate to form a smooth paste. [3] * Gradually add the remaining vehicle while continuing to mix.
-
Transfer the mixture to a beaker and stir with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension. A homogenizer can be used for a more uniform particle size distribution.
-
-
Storage: Store the suspension at 2-8°C and use within a validated period (e.g., 24-48 hours). Always re-suspend by vortexing or stirring before each administration.
Self-Validating System:
-
Visual Inspection: The suspension should appear uniform with no large aggregates.
-
Re-suspendability: The sediment, if any, should be easily re-suspended upon gentle shaking.
-
Dose Uniformity: For more advanced studies, the concentration of the compound in the suspension can be verified at different time points to ensure homogeneity.
In Vivo Application: Anti-Inflammatory and Analgesic Activity Assessment
The carrageenan-induced paw edema model in rats is a widely used and well-validated model for evaluating the acute anti-inflammatory and analgesic effects of novel compounds. [4][11][12][13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of Compound X to reduce acute inflammation and inflammatory pain.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Compound X oral suspension
-
Vehicle (0.5% Na-CMC)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
P plethysmometer or digital calipers
-
Analgesia meter (e.g., Randall-Selitto test for mechanical hyperalgesia or Hargreaves test for thermal hyperalgesia)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Compound X (at various doses), and Positive control.
-
Administer the respective treatments orally (p.o.) via gavage.
-
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat. [12]4. Measurement of Paw Edema:
-
Assessment of Hyperalgesia (Pain):
-
Measure the paw withdrawal threshold to a mechanical stimulus (e.g., Randall-Selitto test) or paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) at baseline and at regular intervals after carrageenan injection.
-
-
Data Analysis:
-
Compare the percentage of paw edema and the pain thresholds in the treated groups with the vehicle control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This application note provides a comprehensive framework for the formulation and preliminary experimental evaluation of (Methanesulfonyl-phenethyl-amino)-acetic acid. By understanding its physicochemical properties and employing the detailed protocols provided, researchers can effectively prepare this compound for both in vitro and in vivo studies. The described assays for anti-inflammatory and analgesic activity serve as a robust starting point for elucidating the therapeutic potential of this novel compound. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
-
Chem-Impex. (Methanesulfonyl-phenethyl-amino)-acetic acid. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Li, X., et al. (2020). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 21(1), 1-11. [Link]
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Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 431-439. [Link]
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Zhivkova, Z., & Doytchinova, I. (2012). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 17(8), 9479-9491. [Link]
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Pharmapproach. (2022). Excipients Used in the Formulation of Pharmaceutical Suspensions. [Link]
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Graphviz. (2015). Drawing graphs with dot. [Link]
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Murthy, N., et al. (1999). pH-sensitive polymers that enhance intracellular drug delivery in vivo. Journal of controlled release, 61(1-2), 137-143. [Link]
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Ho, J., & Coote, M. L. (2020). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 16(2), 1289-1300. [Link]
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Posser, T., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Pharmacology & Pharmacy, 9(12), 515-526. [Link]
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Ho, J., & Coote, M. L. (2020). How to Predict the pKa of Any Compound in Any Solvent. ResearchGate. [Link]
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MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). MDPI. [Link]
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In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. (2022). ResearchGate. [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Molecular Biosciences. [Link]
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Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. (2012). PLoS ONE. [Link]
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Pharmaguideline. (2023). Excipients Used in Formulation of Liquid Dosage Forms. [Link]
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while true do;. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
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Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2019). ResearchGate. [Link]
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pKa Prediction in Non-Aqueous Solvents. (2024). ChemRxiv. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). ResearchGate. [Link]
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Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture? [Link]
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Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. (2002). ACS Publications. [Link]
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The Selection of Excipients for Oral Solid Dosage Forms. (2018). Informa Pharma Intelligence. [Link]
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Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approa. (2021). TU Delft Research Portal. [Link]
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Cambridge MedChem Consulting. (2023). Formulation. [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. [Link]
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Scribd. (2023). Pharmaceutical Excipients of Oral Suspension Formulations. [Link]
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The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. (2022). MDPI. [Link]
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N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Chemical Reviews. [Link]
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Creative Biolabs. (2023). Carrageenan induced Paw Edema Model. [Link]
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UC Berkeley EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. [Link]
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Drawing graphs with dot. (2023). GitHub Pages. [Link]
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ResearchGate. (2023). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. [Link]
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The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current protocols in pharmacology. [Link]
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Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2020). Journal of Korean Medicine. [Link]
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Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023). ACS Omega. [Link]
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pKa Prediction in Non-Aqueous Solvents. (2024). ChemRxiv. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid
Welcome to the technical support center for the synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and optimize your yield.
Introduction to the Synthesis
(Methanesulfonyl-phenethyl-amino)-acetic acid is a valuable building block in pharmaceutical and biochemical research, often utilized in the development of novel therapeutics.[1] Its synthesis is typically approached as a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves a three-stage process:
-
N-Alkylation: Formation of an N-substituted glycine ester intermediate.
-
Sulfonylation: Introduction of the methanesulfonyl group.
-
Hydrolysis: Conversion of the ester to the final carboxylic acid.
This guide will provide a detailed breakdown of a recommended two-step synthesis of the ethyl ester precursor, followed by the final hydrolysis step, and will address common challenges encountered in each phase.
Visualizing the Synthesis Workflow
To provide a clear overview of the synthetic pathway, the following diagram illustrates the key transformations.
Caption: A three-step workflow for the synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Phenethylglycine Ethyl Ester (Intermediate C)
This procedure outlines the N-alkylation of phenethylamine with ethyl bromoacetate.
Materials:
-
Phenethylamine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of phenethylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-phenethylglycine ethyl ester.
Protocol 2: Synthesis of Ethyl (Methanesulfonyl-phenethyl-amino)-acetate (Intermediate E)
This protocol describes the sulfonylation of the secondary amine intermediate.
Materials:
-
N-Phenethylglycine ethyl ester
-
Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-phenethylglycine ethyl ester (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (Methanesulfonyl-phenethyl-amino)-acetate.
Protocol 3: Hydrolysis to (Methanesulfonyl-phenethyl-amino)-acetic acid (Final Product F)
This final step involves the saponification of the ethyl ester.
Materials:
-
Ethyl (Methanesulfonyl-phenethyl-amino)-acetate
-
Ethanol
-
1M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude ethyl (Methanesulfonyl-phenethyl-amino)-acetate in ethanol.
-
Add 1M NaOH or LiOH solution (2.0 eq) and stir the mixture at room temperature. Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.[2]
-
Cool the reaction mixture in an ice bath and acidify to approximately pH 2 with 1M HCl.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3][4]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of N-Phenethylglycine Ethyl Ester | 1. Over-alkylation: The desired secondary amine product can react further with ethyl bromoacetate to form a quaternary ammonium salt.[5] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Base Inefficiency: The base used may not be strong enough or may be hydrated. | 1. Control Stoichiometry: Use a slight excess of phenethylamine relative to ethyl bromoacetate. Avoid a large excess of the alkylating agent. 2. Optimize Conditions: Ensure the reaction is heated to reflux and monitor by TLC until the starting amine is consumed. 3. Choice of Base and Solvent: Use a non-nucleophilic base like anhydrous K₂CO₃ or a hindered base like N,N-diisopropylethylamine (DIPEA).[6] Ensure the solvent is anhydrous.[7] |
| Step 2: Low Yield of Sulfonylation Product | 1. Hydrolysis of Methanesulfonyl Chloride: MsCl is sensitive to moisture. 2. Side Reactions with Base: Pyridine can sometimes form a stable adduct with MsCl. 3. Steric Hindrance: The secondary amine may be sterically hindered. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Base Selection: Triethylamine is a common alternative to pyridine.[8] 3. Reaction Time and Temperature: While the reaction is typically run at 0°C to room temperature, gentle heating may be required for less reactive amines. Monitor closely for decomposition. |
| Step 3: Incomplete Hydrolysis | 1. Insufficient Base: The stoichiometric amount of base may not be enough to drive the reaction to completion. 2. Steric Hindrance: The ester group may be sterically hindered, slowing down the rate of hydrolysis. 3. Reversibility (for acidic hydrolysis): If acidic conditions are used, the reaction is reversible.[9][10] | 1. Use Excess Base: Employ a 2-3 fold excess of NaOH or LiOH. 2. Increase Temperature and Time: Gently heat the reaction mixture (e.g., to 40-50°C) and extend the reaction time.[10] 3. Use Alkaline Hydrolysis: Alkaline hydrolysis is generally irreversible and preferred for this reason.[10] |
| Final Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Small amounts of unreacted starting materials or byproducts can inhibit crystallization. 2. Hygroscopic Nature: The product may be hygroscopic.[11] | 1. Purification: Purify the crude product by column chromatography on silica gel before attempting crystallization. 2. Solvent System: Experiment with different solvent systems for recrystallization. Sometimes adding a non-polar "anti-solvent" (e.g., hexanes) to a solution of the product in a more polar solvent (e.g., ethyl acetate) can induce crystallization.[4] 3. Drying: Dry the purified product thoroughly under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of each reaction step?
A1: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring all three steps. For Step 3 (hydrolysis), High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the disappearance of the ester and the appearance of the carboxylic acid product.[2] A suitable TLC mobile phase for the first two steps could be a mixture of ethyl acetate and hexanes. For the final hydrolysis step, a more polar system, perhaps including a small amount of acetic or formic acid, may be necessary to move the carboxylic acid spot from the baseline.[12]
Q2: Can I use a different alkylating agent in Step 1?
A2: While ethyl bromoacetate is commonly used, other glycine ester equivalents with a good leaving group can be employed. However, be aware that the reactivity of the alkylating agent can affect the extent of over-alkylation.
Q3: What are the safety precautions I should take when working with methanesulfonyl chloride?
A3: Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is also moisture-sensitive, so it should be handled under anhydrous conditions.
Q4: I am seeing multiple spots on my TLC plate after the sulfonylation step. What could they be?
A4: Besides your desired product and unreacted starting material, you might be seeing byproducts. One possibility is the formation of a symmetrical sulfonylated byproduct if there are any primary amines present. Another possibility is decomposition of the product under the reaction conditions.
Q5: My final product has a low melting point and appears impure even after recrystallization. What can I do?
A5: If recrystallization does not yield a pure product, consider purification by column chromatography. If the product is an acid, it can be tricky to run on silica gel. You may need to add a small amount of acetic acid to the eluent. Alternatively, you could convert the carboxylic acid to its methyl or ethyl ester, purify the ester by chromatography, and then hydrolyze it back to the acid.
Understanding Potential Side Reactions
A key to optimizing yield is understanding and minimizing side reactions. The following diagram illustrates a potential side reaction in Step 1.
Caption: The desired N-alkylation versus the over-alkylation side reaction.
References
-
Organic Syntheses. glycine ethyl ester hydrochloride. Available at: [Link]
-
PrepChem. Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. Available at: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
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ResearchGate. Selective Hydrolysis of Methanesulfonate Esters. Available at: [Link]
- Google Patents. Preparation of N-substituted amino acids.
-
PubMed. N-Alkylation of phenethylamine and tryptamine. Available at: [Link]
-
MDPI. TLC in the Analysis of Plant Material. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
- Google Patents. Method for crystallization of amino acids.
-
ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Google Patents. Production method for glycine ethyl ester hydrochloride.
-
ResearchGate. Identification of N-ethyl-α-ethylphenethylamine in crystalline powder seized for suspected drug trafficking: A research chemical or a new designer drug?. Available at: [Link]
- Google Patents. Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Chemistry LibreTexts. The Hydrolysis of Esters. Available at: [Link]
-
MDPI. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Available at: [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]
-
National Center for Biotechnology Information. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier. Available at: [Link]
-
ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]
-
Novatia. Kinetics and Mechanism of Methane- and p-Toluenesulfonate Ester Formation with Common Alcohols. Available at: [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
ResearchGate. TLC to check the hydrolysis products. Available at: [Link]
-
National Center for Biotechnology Information. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Available at: [Link]
- Google Patents. Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Wikipedia. Reductive amination. Available at: [Link]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
ACS Publications. Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. Available at: [Link]
-
Chromatography Forum. Ester distribution on HPLC. Available at: [Link]
-
National Center for Biotechnology Information. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Available at: [Link]
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SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
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ACS Green Chemistry Institute. Avoiding Over-alkylation. Available at: [Link]
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Aapptec. SYNTHESIS NOTES. Available at: [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
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Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. In Sustainable Catalysis. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
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Technical Support Center: Purification of 2-(N-Phenethylmethylsulfonamido)acetic acid
Welcome to the technical support center for the purification of 2-(N-Phenethylmethylsulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest purity for your compound.
The unique structure of 2-(N-Phenethylmethylsulfonamido)acetic acid, which contains both a polar, acidic carboxylic acid group and a sulfonamide moiety, presents specific purification hurdles. This guide explains the causality behind these challenges and provides robust, self-validating protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for 2-(N-Phenethylmethylsulfonamido)acetic acid.
Q1: What are the primary physicochemical properties of 2-(N-Phenethylmethylsulfonamido)acetic acid that complicate its purification?
A: The purification challenges stem from its bifunctional nature:
-
Acidity: The carboxylic acid group (pKa typically ~3-5) makes the molecule's solubility and chromatographic behavior highly dependent on pH. In basic solutions, it forms a water-soluble carboxylate salt, while in acidic or neutral solutions, it is protonated and more soluble in organic solvents.
-
Polarity: The presence of both a sulfonamide and a carboxylic acid group makes the molecule quite polar. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor peak shape or irreversible adsorption during column chromatography.[1][2]
-
Amphiphilicity: The molecule combines a nonpolar phenethyl group with polar functional groups, giving it amphiphilic character. This can sometimes lead to the formation of emulsions during liquid-liquid extractions.
Q2: What are the most common impurities I should expect from a typical synthesis?
A: Impurities are generally residual starting materials or by-products from the synthetic route. Common syntheses, such as the alkylation of N-phenethylmethanesulfonamide with a haloacetic acid, may introduce the following:
-
Unreacted Starting Materials: N-phenethylmethanesulfonamide and the haloacetic acid (e.g., sodium chloroacetate or ethyl bromoacetate).
-
Basic Impurities: If a base like triethylamine or sodium carbonate was used, residual amounts might be present.[3]
-
Hydrolysis Products: If an ester of the acetic acid was used, incomplete hydrolysis will leave the ester as an impurity. Conversely, the haloacetic acid starting material can sometimes be hydrolyzed to glycolic acid under certain conditions.[4]
Q3: I have a crude reaction mixture. Which purification technique should I try first?
A: For a first-pass purification, an acid-base extraction is highly recommended. This technique specifically leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The general principle is to dissolve the crude mixture in an organic solvent, wash with a mild aqueous base (like sodium bicarbonate) to extract your acidic product into the aqueous layer, and then re-acidify the aqueous layer to precipitate the purified product. This is often efficient enough to remove the majority of non-acidic impurities.
Q4: My compound is not crystallizing from solution, even after cooling. What can I do?
A: Failure to crystallize is a common issue often caused by either supersaturation or the presence of excess solvent.[5]
-
Induce Crystallization: Try scratching the inside of the flask just below the liquid's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.[5]
-
Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent under reduced pressure and allow the solution to cool again.
-
Check for "Oiling Out": If an oil is forming instead of a solid, your compound may be melting in the hot solvent or is still too impure. Refer to the detailed troubleshooting guide below for solutions to "oiling out".[5]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides solutions to specific problems you may encounter during purification workflows.
Problem Area: Acid-Base Extraction
Q: I performed an acid-base extraction, but my final yield is very low. What went wrong?
A: Low recovery can be attributed to several factors:
-
Incomplete Extraction: The aqueous base used may not have been strong enough to fully deprotonate and extract your compound. While sodium bicarbonate (pKa of conjugate acid ~6.4) is often sufficient, a stronger base like sodium carbonate (pKa of conjugate acid ~10.3) might be necessary for complete extraction.
-
Premature Precipitation: Your compound's salt might have limited solubility in the aqueous layer, especially if the solution is highly concentrated. Try using a larger volume of aqueous base during extraction.
-
Incomplete Precipitation: Upon re-acidification, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate and cause it to precipitate. Check the pH with litmus paper or a pH meter. Cooling the acidified mixture in an ice bath can also enhance precipitation.
Q: An intractable emulsion formed during the extraction. How can I resolve this?
A: Emulsions are common when dealing with amphiphilic molecules. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to force the organic components out and break the emulsion.
-
Gentle Stirring: Avoid vigorous shaking. Instead, gently rock the separatory funnel to mix the layers.
-
Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite or glass wool can help break it up.
Problem Area: Recrystallization
Q: My compound separated as an oil instead of crystals ("oiling out"). How do I proceed?
A: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when high impurity levels depress the melting point significantly.[5]
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of extra solvent to ensure it remains dissolved. Then, allow the solution to cool much more slowly. Rapid cooling encourages oil formation, while slow cooling promotes the growth of well-ordered crystals.[5]
-
Change Solvent System: The solvent may be too nonpolar. For sulfonamides, polar protic solvents or their mixtures with water are often effective.[5][6] Try switching to an ethanol/water or isopropanol/water mixture. Dissolve the compound in the minimum amount of hot alcohol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot alcohol to clarify it, then allow it to cool slowly.
Problem Area: Flash Column Chromatography (Silica Gel)
Q: My compound is streaking badly on the column, and the fractions are impure. What is the cause?
A: This is a classic sign of strong interaction between your acidic compound and the acidic silanol groups on the surface of the silica gel. This leads to a phenomenon known as "tailing".[1][7]
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent.[7] Adding 0.5-2% acetic acid or formic acid to the mobile phase (e.g., an ethyl acetate/hexanes mixture) will keep your compound in its protonated, less polar state, minimizing interactions with the silica and resulting in sharper peaks and better separation.
-
Use a Different Stationary Phase: If acidifying the mobile phase is not an option, consider using a less acidic stationary phase like neutral alumina.[8]
Q: I can't find my compound. I think it's irreversibly stuck on the column.
A: This is an extreme case of the tailing issue described above. The high polarity and acidity of your compound can cause it to bind very strongly to silica gel.[9]
-
Increase Eluent Polarity Drastically: Try flushing the column with a much more polar solvent system. If you were using ethyl acetate/hexanes, switch to 5-10% methanol in dichloromethane or ethyl acetate. The methanol is highly polar and can help displace your compound from the active sites on the silica.
-
Test for Stability: Before running a large-scale column, it's wise to test your compound's stability on silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or significant streaking that wasn't there initially, it indicates potential degradation or strong binding, signaling that you should acidify your eluent.[9]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints to ensure success.
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (30 mL) in a separatory funnel. If there are insoluble solids, filter them off first.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 20 mL of NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts. Allow the product to air-dry or dry it in a vacuum oven at a low temperature (<50 °C).
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude, extracted solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid just dissolves.
-
Induce Cloud Point: While still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 15-30 minutes.[5]
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50) and then dry them thoroughly.
Section 4: Data & Workflow Visualization
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Pros | Cons | Best For |
| Acid-Base Extraction | Difference in acidity (pKa). | Fast, high capacity, removes neutral/basic impurities effectively. | Does not remove other acidic impurities; can cause emulsions. | First-pass purification of crude reaction mixtures. |
| Recrystallization | Difference in solubility between the compound and impurities in a specific solvent at different temperatures. | Can yield very high purity material; scalable. | Requires finding a suitable solvent system; potential for "oiling out"[5]; yield can be lost. | Final purification step after initial cleanup. |
| Flash Chromatography | Differential partitioning between a stationary phase (silica) and a mobile phase.[10] | Excellent for separating compounds with different polarities. | Can be low-throughput; potential for tailing/degradation of acidic compounds on silica.[7] | Isolating the target from impurities of similar acidity but different polarity. |
Workflow Diagram: Multi-Step Purification Strategy
The following diagram illustrates a robust, sequential workflow for purifying 2-(N-Phenethylmethylsulfonamido)acetic acid from a crude synthetic mixture.
Caption: A logical purification workflow for 2-(N-Phenethylmethylsulfonamido)acetic acid.
References
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Retrieved from [Link]
-
PubChem. (n.d.). 2-(Phenethylamino)acetic acid. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.
-
National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]
-
Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. Retrieved from [Link]
-
Patsnap. (2020). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]
-
PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetic acid, 2-phenylethyl ester. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
ResearchGate. (2025). Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
YouTube. (2019). Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 4. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
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- 8. columbia.edu [columbia.edu]
- 9. Purification [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Stability of (Methanesulfonyl-phenethyl-amino)-acetic Acid in Aqueous Solutions
Welcome to the technical support center for (Methanesulfonyl-phenethyl-amino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. Here, we address common challenges and questions regarding its stability, drawing upon established principles of medicinal chemistry and data from structurally related compounds.
Introduction: Understanding the Molecule
(Methanesulfonyl-phenethyl-amino)-acetic acid, also known as 2-(N-Phenethylmethylsulfonamido)acetic acid (CAS No: 35839-52-2), is a compound of interest in pharmaceutical and biochemical research.[1] Its structure, featuring a sulfonamide linkage, a carboxylic acid group, and a phenethyl moiety, presents a unique combination of chemical properties that influence its behavior in aqueous environments. While generally considered stable, its solubility and degradation can be affected by various experimental conditions.[1] This guide will help you navigate these potential challenges to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments.
FAQ 1: My compound is precipitating out of my aqueous buffer. What is causing this and how can I resolve it?
Answer:
Precipitation of (Methanesulfonyl-phenethyl-amino)-acetic acid from aqueous solutions is most commonly related to pH and concentration.
-
Causality: The molecule contains a carboxylic acid group, which has a specific pKa. At a pH below its pKa, the carboxylic acid will be protonated and the molecule will be less soluble in aqueous media. Conversely, at a pH above its pKa, the carboxylate form will predominate, increasing its aqueous solubility.
-
Troubleshooting Steps:
-
Check the pH of your solution: Ensure the pH of your buffer is at least 1.5 to 2 units above the predicted pKa of the carboxylic acid group to maintain it in its ionized, more soluble form.
-
Consider the concentration: If you are working at high concentrations, you may be exceeding the compound's solubility limit even at an appropriate pH. Try preparing a more dilute solution.
-
Co-solvents: If adjusting the pH is not possible for your experimental design, consider the addition of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, to increase solubility. However, be sure to validate the compatibility of the co-solvent with your experimental system.
-
FAQ 2: I am observing a loss of my compound over time in my stock solution. What are the likely degradation pathways?
Answer:
While specific degradation kinetics for this molecule are not extensively published, based on its chemical structure containing a sulfonamide and a carboxylic acid, the most probable degradation pathways in aqueous solution are hydrolysis and photodecomposition.
-
Hydrolytic Degradation: Sulfonamides are generally stable against hydrolysis in neutral to alkaline conditions (pH 7-9).[2] However, under acidic conditions (e.g., pH below 4), the sulfonamide bond can be susceptible to cleavage.[3] The primary degradation products would likely be methanesulfonamide and N-phenethylglycine.
-
Mechanism Insight: Acid-catalyzed hydrolysis of sulfonamides typically involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom.
-
-
Photodegradation: Sulfonamide-containing compounds can be sensitive to light, particularly UV radiation.[4] Exposure to light can lead to the formation of reactive species and subsequent degradation of the molecule. Common photodegradation products of sulfonamides can include cleavage of the S-N bond.
FAQ 3: My experimental results are inconsistent. Could the stability of my compound be a factor?
Answer:
Yes, inconsistent results are a common consequence of compound instability. Degradation can lead to a decrease in the effective concentration of your active compound and the potential for interference from degradation products.
-
Self-Validating Protocol: To ensure the stability of your compound throughout your experiment, it is crucial to implement a self-validating protocol. This involves analyzing the purity and concentration of your compound at the beginning and end of your experiment using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol provides a general guideline for preparing an aqueous stock solution of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Materials:
-
(Methanesulfonyl-phenethyl-amino)-acetic acid (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
A suitable buffer system (e.g., phosphate or borate buffer)
-
pH meter
-
Vortex mixer and/or sonicator
-
Sterile, amber-colored storage vials
Procedure:
-
Determine the Target Concentration and pH: Based on your experimental needs, decide on the final concentration and the desired pH of the stock solution. To enhance stability, a pH in the neutral to slightly alkaline range (pH 7.0 - 8.0) is recommended to ensure the carboxylic acid is deprotonated and to minimize acid-catalyzed hydrolysis of the sulfonamide.
-
Buffer Preparation: Prepare the chosen buffer at the target pH.
-
Weighing the Compound: Accurately weigh the required amount of (Methanesulfonyl-phenethyl-amino)-acetic acid.
-
Dissolution:
-
Add a small amount of the prepared buffer to the weighed compound.
-
Vortex or sonicate the mixture to aid dissolution.
-
Gradually add more buffer until the final desired volume is reached.
-
-
pH Adjustment: After dissolution, verify the pH of the solution and adjust if necessary using dilute acid or base.
-
Sterile Filtration (Optional): If sterility is required for your application, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution in a tightly sealed, amber-colored vial at 2-8°C to protect it from light and microbial growth. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method. This protocol outlines a general procedure.
Materials:
-
(Methanesulfonyl-phenethyl-amino)-acetic acid stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Photostability chamber or a light source compliant with ICH Q1B guidelines.[5][6]
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a low concentration of H₂O₂ (e.g., 3%) and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) in the dark.
-
Photodegradation: Expose the stock solution to a controlled light source as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At various time points, withdraw aliquots from each stressed condition, neutralize if necessary, and analyze by a suitable HPLC method.
-
Data Evaluation:
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
A stability-indicating method is one that can resolve the parent peak from all major degradation product peaks.
-
Data Presentation
The following table provides a hypothetical summary of the stability of (Methanesulfonyl-phenethyl-amino)-acetic acid under various stress conditions, based on the expected behavior of similar sulfonamide-containing compounds.
| Stress Condition | Reagent/Condition | Incubation Time | Temperature | Expected Degradation | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Significant | Methanesulfonamide, N-phenethylglycine |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Minimal to Moderate | Methanesulfonamide, N-phenethylglycine |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Moderate | Oxidized derivatives |
| Thermal | - | 72 hours | 70°C | Minimal | - |
| Photochemical | UV/Visible Light | 24 hours | Room Temp | Significant | Photodegradation products |
Visualizing Degradation Pathways
The following diagram illustrates the potential primary hydrolytic degradation pathway of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Caption: Potential hydrolytic degradation of the parent compound.
References
-
Chem-Impex. (Methanesulfonyl-phenethyl-amino)-acetic acid. [Link]
- Google Patents.
- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
-
PubMed Central. An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
PubMed. Degradation of acetic acid with sulfate radical generated by persulfate ions photolysis. [Link]
-
ResearchGate. Studies on sulfonamide degradation products. [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
PubMed. Sonolytic degradation of acetic acid in aqueous solutions. [Link]
-
PubMed. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). A Review on validated analytical methods for Aceclofenac. [Link]
-
ResearchGate. Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. [Link]
-
MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
-
ResearchGate. Simple, rapid and sensitive method for the determination of mefenamic acid in pharmaceutical preparations. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
-
Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]
-
Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
PubMed. Degradation of diclofenac by Fe(II)-activated peracetic acid. [Link]
-
PubMed Central. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Troubleshooting inconsistent results in assays with 2-(N-Phenethylmethylsulfonamido)acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for researchers working with novel sulfonamido-acetic acid derivatives. Given that 2-(N-Phenethylmethylsulfonamido)acetic acid is not a widely documented compound, this guide is designed to provide a robust framework for troubleshooting inconsistent assay results with this and structurally related novel chemical entities. Our approach is grounded in the fundamental principles of assay development and small molecule behavior, empowering you to identify and resolve common experimental challenges.
Troubleshooting Guide: From Inconsistent Data to Actionable Insights
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: I'm observing significant well-to-well variability and poor reproducibility in my assay. What are the likely culprits and how can I address them?
Inconsistent results are often multifactorial, stemming from issues with the compound itself, the assay protocol, or a combination of both. A systematic approach is key to pinpointing the source of the problem.
Potential Cause 1: Compound Solubility and Aggregation
Novel compounds, particularly those with aromatic and flexible side chains, can have limited aqueous solubility and a tendency to aggregate at concentrations used in assays. These aggregates can non-specifically interact with proteins and other assay components, leading to unpredictable results.[1][2] In fact, compound aggregation is a major source of assay interference.[3]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your compound stock solution and the assay plate wells (if possible) for any signs of precipitation.
-
Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. A simple method is to prepare a serial dilution and visually inspect for precipitation or use a nephelometer.
-
Incorporate Detergents: A highly effective strategy to prevent or disrupt aggregation is to include a non-ionic detergent in your assay buffer.[1][4][5]
-
| Detergent | Recommended Starting Concentration | Notes |
| Triton X-100 | 0.01% (v/v) | Commonly used to disrupt small molecule aggregates.[4] |
| Tween-20 | 0.05% (v/v) | A mild detergent often used to reduce non-specific binding.[5] |
| Brij-35 | 0.05% (v/v) | Effective in disrupting aggregates. |
Potential Cause 2: Compound Purity and Stability
The presence of impurities can lead to off-target effects and inconsistent results.[6] Similarly, if your compound is unstable in the assay buffer, its concentration will change over the course of the experiment. Sulfonamides are generally considered hydrolytically stable under typical environmental pH and temperature conditions, but this should be empirically verified for a novel compound.[7][8]
-
Troubleshooting Steps:
-
Purity Analysis: If not already done, determine the purity of your compound using methods like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[9]
-
Stability Study: Incubate your compound in the assay buffer for the duration of your experiment. At various time points, analyze the sample by HPLC to check for degradation.
-
Fresh Stock Solutions: Always prepare fresh dilutions of your compound from a DMSO stock for each experiment to minimize degradation.
-
Workflow for Diagnosing and Resolving Reproducibility Issues
Caption: A flowchart for troubleshooting inconsistent assay results.
Q2: My assay is showing a high background signal, which is masking the true signal from my compound. What can I do to reduce the background?
High background can be caused by several factors, including non-specific binding of reagents, autofluorescence of the compound, or contamination.[10][11]
Potential Cause 1: Non-Specific Binding
The compound or detection reagents may be binding non-specifically to the assay plate or other components.[12][13]
-
Troubleshooting Steps:
-
Optimize Blocking: If using an ELISA or similar plate-based assay, ensure your blocking step is effective. You may need to try different blocking agents (e.g., BSA, casein, or commercial blocking buffers) or increase the blocking time.
-
Increase Wash Steps: Insufficient washing between steps can leave behind unbound reagents.[10] Increase the number and rigor of your wash steps.
-
Include Detergent in Wash Buffer: Adding a mild detergent like Tween-20 (0.05%) to your wash buffer can help reduce non-specific binding.
-
Potential Cause 2: Compound Interference with Assay Signal
Your compound may be inherently fluorescent at the excitation and emission wavelengths of your assay, or it might quench the fluorescent signal. This is a common form of assay interference.[3][14]
-
Troubleshooting Steps:
-
Autofluorescence Check: Run a control plate with your compound but without the fluorescent substrate or probe.[14] Measure the fluorescence at the same settings as your main experiment. If you detect a signal, your compound is autofluorescent.
-
Quenching Assay: In a cell-free system, mix your compound with the fluorescent product of your assay and measure the signal over time. A decrease in signal compared to a vehicle control indicates quenching.
-
Change Fluorophore: If autofluorescence or quenching is a significant issue, consider using a different fluorescent probe with a shifted excitation/emission spectrum. Red-shifted dyes are often less prone to interference from compound autofluorescence.[14]
-
Control Experiments for Identifying Signal Interference
| Control Experiment | Purpose | Expected Outcome if Interference is Present |
| Compound + Buffer (No Assay Reagents) | To test for compound autofluorescence. | A signal is detected from the compound alone. |
| Compound added after reaction is complete | To test for signal quenching or enhancement. | The final signal is lower (quenching) or higher (enhancement) than the control. |
| Assay with a structurally unrelated, inactive compound | To check for non-specific effects of small molecules. | The inactive compound shows activity. |
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare a stock solution of a novel sulfonamido-acetic acid derivative?
A: The recommended starting point is to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). DMSO is a versatile solvent for many organic molecules. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions for your assay, perform a serial dilution in your final assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%.
Q: My compound contains both a sulfonamide and a carboxylic acid group. Are there any known assay interferences associated with these functional groups?
A: Yes, both functional groups can potentially be involved in assay interference.
-
Sulfonamides: This group is a common feature in many approved drugs.[15] However, certain sulfonamide-containing structures have been flagged as potential Pan-Assay Interference Compounds (PAINS), which are compounds that show activity in multiple assays through non-specific mechanisms.[3] The sulfonamide moiety itself can coordinate with metal ions, which could be problematic in assays involving metalloenzymes.[15]
-
Carboxylic Acids: These are acidic groups and can also act as bioisosteres for N-acyl sulfonamides.[15] Their negative charge at physiological pH can lead to non-specific electrostatic interactions with positively charged regions of proteins.
It is crucial to run appropriate control experiments to rule out such non-specific interactions.
Q: How do I validate a "hit" from a screen with my novel compound to ensure it's a genuine result?
A: Hit validation is a critical step to avoid pursuing false positives.[16][17][18] A robust validation cascade should include:
-
Re-testing: Confirm the activity of the compound from a freshly prepared stock solution.
-
Dose-Response Curve: Generate a full dose-response curve to determine the potency (e.g., IC50 or EC50) and to ensure the effect is concentration-dependent.
-
Orthogonal Assays: Validate the hit in a secondary assay that uses a different detection method or technology.[19] For example, if your primary screen was a fluorescence-based enzyme assay, a secondary assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding.
-
Counter-Screens: Perform assays to rule out non-specific mechanisms of action. This includes testing for aggregation, cytotoxicity (for cell-based assays), and interference with the assay signal as described in the troubleshooting guide above.[19]
Hit Validation Workflow
Caption: A workflow for the validation of hits from a high-throughput screen.
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]
-
Gudževa, A., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 993. [Link]
-
Control experiments to avoid artifacts and misinterpretations in nanoecotoxicology testing. (2015). NIST Special Publication. [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2020). In Next Steps for Functional Genomics. National Academies Press (US). [Link]
-
La-Beck, N. M., & Relling, M. V. (2017). Drug interference with biochemical laboratory tests. Seminars in oncology nursing, 33(1), 76–87. [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(4), 455-467. [Link]
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Milošević, M. D., et al. (2017). Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. Journal of Pharmaceutical and Biomedical Analysis, 145, 639-646. [Link]
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Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(12), 1641-1653. [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Bioinorganic Chemistry and Applications. [Link]
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Knowles, S. R., & Shapiro, L. E. (2003). Sulfonamide allergy and cross-reactivity. The Journal of Allergy and Clinical Immunology: In Practice, 1(1), 21-26. [Link]
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 230-237. [Link]
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Small Compound Screening Overview. (n.d.). Target Discovery Institute, University of Oxford. [Link]
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Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (2015). Methods in Molecular Biology. [Link]
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Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]
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A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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Potential Artifacts and Control Experiments in Toxicity Tests of Nanoplastic and Microplastic Particles. (2021). Environmental Science & Technology. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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ELISA Troubleshooting: High Background. (n.d.). Sino Biological. [Link]
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Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021). Molecules. [Link]
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Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2002). Molecular Cancer Therapeutics. [Link]
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A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. [Link]
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Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]
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Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. [Link]
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Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]
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High-Throughput Screening System To Identify Small Molecules That Induce Internalization and Degradation of HER2. (2008). Journal of Biomolecular Screening. [Link]
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Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023). YouTube. [Link]
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Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. (2013). Journal of Medicinal Chemistry. [Link]
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Interference in Laboratory Tests Drug Interference Biotin Interference. (2020). Beaumont Hospital. [Link]
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Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. (2021). Analytical Chemistry. [Link]
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Interference and Artifacts in High-content Screening. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2015). Pakistan journal of pharmaceutical sciences. [Link]
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Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube. [Link]
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Hit-to-Lead: Hit Validation and Assessment. (2012). Methods in molecular biology. [Link]
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Unbiased binding assays for discovering small-molecule probes and drugs. (2013). Current opinion in chemical biology. [Link]
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Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2018). Espace INRS. [Link]
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Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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ELISA troubleshooting. (n.d.). St John's Laboratory. [Link]
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Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). Malvern Panalytical. [Link]
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Using High-Throughput Screening to Rapidly Identify Targets. (2022). Lab Manager. [Link]
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Preventing degradation of (Methanesulfonyl-phenethyl-amino)-acetic acid during storage
Welcome to the dedicated technical support guide for (Methanesulfonyl-phenethyl-amino)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the chemical nature of this molecule, we can proactively prevent its degradation.
Molecular Structure and Inherent Instabilities
(Methanesulfonyl-phenethyl-amino)-acetic acid is a multifunctional molecule. Its stability is dictated by the interplay of its three primary functional groups: a sulfonamide, a tertiary amine integrated into the sulfonamide, a phenethyl group, and a carboxylic acid. Each of these moieties presents a potential site for degradation under suboptimal storage conditions.
Quick Reference: Recommended Storage Conditions
For ease of use, the optimal and acceptable storage conditions are summarized below. Detailed explanations for these recommendations are provided in the subsequent FAQ and Troubleshooting sections.
| Parameter | Optimal Condition | Acceptable Short-Term (<1 week) | Rationale |
| Temperature | -20°C to -80°C [1] | 2-8°C (Refrigerated)[2][3] | Minimizes rates of hydrolysis and oxidation. Prevents significant degradation observed at higher temperatures.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Standard Air (if tightly sealed) | The phenethylamine moiety is susceptible to oxidation.[6][7][8] Inert gas displaces oxygen, preventing oxidative degradation. |
| Light | Amber Glass Vial or Opaque Container | Clear vial stored in a dark location | Aromatic compounds are prone to photodegradation from UV and visible light.[9][10] |
| Humidity | Desiccated Environment | Tightly sealed container | The carboxylic acid and sulfonamide groups can be hygroscopic, attracting moisture that can facilitate hydrolysis.[11] |
| Container | Borosilicate Glass (Type I) or PTFE | Polypropylene (PP) or HDPE[12][13] | Chemically inert materials prevent leaching and reaction with the acidic compound.[14][15] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for this compound?
A1: Temperature is the primary accelerator for chemical degradation. For (Methanesulfonyl-phenethyl-amino)-acetic acid, two key risks are heightened by elevated temperatures:
-
Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen bond in the sulfonamide group can be cleaved by water. While generally more stable than amides, this hydrolytic cleavage is a known degradation pathway for sulfonamides, and its rate increases with temperature.[16][17][18]
-
General Reactivity: Higher temperatures provide the activation energy for other reactions, such as oxidation of the phenethyl group. Studies on other sulfonamides have shown that storage at 4°C leads to a significantly shorter half-life compared to -20°C.[2][3] For long-term stability, freezing is essential.[1]
Q2: I've observed a slight discoloration (yellowing) of my solid sample over time. What could be the cause?
A2: A yellowing of the sample is a common indicator of degradation, most likely due to a combination of oxidation and photodegradation.
-
Oxidation: The phenethylamine portion of the molecule can be oxidized, potentially at the benzylic position or on the aromatic ring itself.[6][7] This often leads to the formation of chromophores (colored compounds).
-
Photodegradation: Aromatic molecules can absorb UV or high-energy visible light, leading to the formation of reactive species that degrade the compound.[9] This is why storage in light-protecting amber vials is mandatory.[10]
To prevent this, ensure the compound is stored under an inert atmosphere (if possible), protected from light, and at a low temperature.
Q3: Can I store this compound in a solution? What solvent should I use?
A3: Storing in solution is generally not recommended for long-term preservation due to the increased potential for solvent-mediated degradation. If solution storage is necessary for your workflow:
-
Recommended Solvents: Use aprotic, anhydrous solvents such as Acetonitrile or DMSO.
-
Solvents to Avoid: Avoid protic solvents like methanol or water, as they can directly participate in the hydrolysis of the sulfonamide group.
-
Storage of Solutions: If you must use a solution, prepare it fresh. For short-term storage, aliquot the solution into single-use vials, purge with inert gas, and store at -80°C. Reconstituted standards of organic acids should be stored frozen, typically at -20°C or below, to prevent microbial growth and chemical degradation.[1][19]
Q4: My compound is an acid. Does this affect the choice of container?
A4: Absolutely. The carboxylic acid moiety makes the compound corrosive to certain materials.
-
Good Choices: Type I borosilicate glass is the gold standard due to its high chemical resistance. Polytetrafluoroethylene (PTFE) is also an excellent, highly inert choice.[13]
-
Acceptable Choices: High-Density Polyethylene (HDPE) and Polypropylene (PP) can be used, but it is best practice to verify compatibility, as additives in the plastic could potentially leach into your sample.[12][13]
-
Poor Choices: Avoid low-grade plastics and metals. The acidic nature of the compound can react with basic components or metal surfaces, leading to contamination and degradation.[20]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Inconsistent Assay Results | 1. Chemical Degradation: Hydrolysis or oxidation has reduced the concentration of the active compound. 2. Moisture Absorption: If stored improperly, the hygroscopic solid may have absorbed water, changing its effective concentration by weight. | 1. Verify Purity: Re-analyze the compound using a suitable method (e.g., HPLC-UV, LC-MS) against a freshly prepared standard. 2. Review Storage: Audit your storage conditions against the optimal recommendations (Temp, Light, Atmosphere). 3. Use Desiccant: Store vials within a secondary container containing a desiccant to control ambient humidity.[11] |
| Appearance of New Peaks in Chromatogram (HPLC/LC-MS) | Degradation Products: The new peaks correspond to products of hydrolysis (Methanesulfonyl amine and Phenethyl-amino-acetic acid) or oxidation (hydroxylated species). | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks to confirm the degradation pathway. 2. Perform Forced Degradation: To confirm, subject a small sample to forced degradation (e.g., mild acid/base, peroxide, light exposure) and compare the resulting chromatogram to your stored sample. 3. Discard and Replace: If significant degradation (>5%) is confirmed, it is best to discard the batch and use a new, verified lot. |
| Solid Material Becomes Gummy or Clumpy | Hygroscopicity: The compound has absorbed atmospheric moisture. | 1. Dry the Sample: Dry the material under high vacuum. Caution: Do not heat, as this will accelerate degradation. 2. Improve Storage: Transfer the dried compound to a new, dry vial. Seal tightly with a PTFE-lined cap and store in a desiccator at low temperature.[11] |
Diagrams of Degradation & Handling
Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of (Methanesulfonyl-phenethyl-amino)-acetic acid.
Caption: Key degradation routes for the target molecule.
Recommended Handling Workflow for Aliquoting
To maintain the integrity of the bulk material, follow this workflow when accessing the compound.
Caption: Best practices for handling and aliquoting the solid compound.
Experimental Protocols
Protocol 1: Stability Assessment via Forced Degradation
This protocol helps identify potential degradation products and assess the compound's stability under stress conditions.
Objective: To rapidly generate degradation products for analytical identification.
Materials:
-
(Methanesulfonyl-phenethyl-amino)-acetic acid
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC-grade Acetonitrile and Water
-
HPLC or LC-MS system
-
pH meter, heating block, photostability chamber[10]
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[10]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in stock solution solvent before analysis.
-
Analysis: Analyze all samples by HPLC or LC-MS, comparing them to an untreated control solution to identify and quantify degradation products.
Protocol 2: Routine Purity Check of Stored Material
Objective: To monitor the purity of a stored batch over time.
Materials:
-
Stored sample of (Methanesulfonyl-phenethyl-amino)-acetic acid
-
Reference standard (a new, unopened lot, or a portion of the original lot stored at -80°C)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Carefully prepare a solution of the stored sample at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Standard Preparation: Simultaneously, prepare a solution of the reference standard at the exact same concentration.
-
HPLC Analysis:
-
Inject both samples onto a validated HPLC system.
-
Use an isocratic or gradient method capable of separating the parent peak from potential impurities.
-
Integrate the area of the main peak and any impurity peaks.
-
-
Purity Calculation: Calculate the purity of the stored sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Comparison: Compare the purity of the stored sample to the reference standard. A significant decrease in purity or the growth of impurity peaks indicates degradation.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 589-595. (URL not available in search results)
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Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. University of Washington. [Link]
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CP Lab Safety. Chemical Compatibility by Container Resin. [Link]
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ResearchGate. (A) Pathways for the catabolism of phenylethylamine, tyramine, and... [Link]
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Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. [Link]
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IONOS. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
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Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]
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ResearchGate. (2023). Hygroscopic material packing. [Link]
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Vaz, A. D., et al. (2000). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 39(48), 14914-14923. [Link]
-
ResearchGate. (n.d.). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. [Link]
- Rose, M. D., et al. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC International, 80(3), 511-516. (Specific URL not available, but article can be found via journal archives).
-
ResearchGate. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. [Link]
-
Bio-Rad Laboratories. Organic Acid Analysis Standard Instructions. [Link]
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MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
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Wikipedia. Mescaline. [Link]
-
Dvoranová, D., et al. (2022). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 61(1), 449-459. [Link]
-
Rose, M. D., Bygrave, J., & Sharman, M. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC INTERNATIONAL, 80(3), 511-516. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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Royal Society of Chemistry. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science. [Link]
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Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
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Oxford Academic. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC INTERNATIONAL. [Link]
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Chemistry Stack Exchange. (2017). Are there any guidelines for what constitutes an “organic acid” regarding storage requirements? [Link]
-
Lee, S. Y., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 529-536. [Link]
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Domainex. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. [Link]
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Bulkcorp International. (2023). 4 Best Ways to Keep Your Sensitive Products Dry When Using a FIBC Bulk Bag. [Link]
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Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. [Link]
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PubMed Central. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
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Inorganic Ventures. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]
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ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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University of California, Santa Cruz. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. [Link]
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Ibis Scientific, LLC. (2025). All About Pairing Containers With Corrosive Substances. [Link]
-
Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. [Link]
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Technical Support Center: Scaling Up the Production of (Methanesulfonyl-phenethyl-amino)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (Methanesulfonyl-phenethyl-amino)-acetic acid. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during production, framed in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust, scalable, and self-validating process.
(Methanesulfonyl-phenethyl-amino)-acetic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents.[1] Its structure lends itself to various biological interactions, making it a compound of interest for developing novel therapeutics.[1] This guide will navigate the synthetic pathway and address critical troubleshooting points for its efficient production.
Section 1: Synthesis Pathway and Core Chemistry
The most common and scalable synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid involves a two-step process starting from 2-phenylethylamine. This route is favored for its use of readily available starting materials and well-understood reaction classes.
-
Step 1: Sulfonylation: Reaction of 2-phenylethylamine with methanesulfonyl chloride (MsCl) to form the intermediate, N-(2-phenylethyl)methanesulfonamide.
-
Step 2: N-Alkylation: Alkylation of the sulfonamide intermediate with an α-haloacetic acid ester (e.g., ethyl bromoacetate), followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.
Workflow: Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid
Caption: General two-step synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and scale-up.
Low Reaction Yields
Q: My sulfonylation reaction (Step 1) has a low yield and produces a dark-colored crude product. What's going wrong?
A: This is a common issue often traced back to two main causes: moisture contamination and improper temperature control.
-
Causality (Moisture): Methanesulfonyl chloride (MsCl) is highly reactive towards nucleophiles, including water. If your solvent, base (like triethylamine), or 2-phenylethylamine starting material contains water, the MsCl will hydrolyze to methanesulfonic acid.[2] This acid can then form a salt with the amine starting material, rendering it unreactive.
-
Causality (Temperature): The reaction is exothermic. Uncontrolled addition of MsCl can cause the temperature to rise, leading to side reactions and the formation of colored impurities.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane) over molecular sieves. Use freshly distilled triethylamine or pyridine. Ensure your 2-phenylethylamine is dry.
-
Controlled Reagent Addition: Add the methanesulfonyl chloride dropwise to the solution of phenylethylamine and base while maintaining a low temperature (0-5 °C) using an ice bath.
-
Inert Atmosphere: On a larger scale, running the reaction under a nitrogen or argon atmosphere is crucial to prevent atmospheric moisture from interfering.
-
Q: The N-alkylation step (Step 2) is sluggish and incomplete, even after prolonged reaction times. Why?
A: The acidity of the N-H proton on the sulfonamide intermediate is relatively low, requiring a sufficiently strong base to generate the nucleophilic anion for the alkylation to proceed efficiently.
-
Causality (Base Strength): Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the sulfonamide, leading to a slow or incomplete reaction.[3] This is especially true in less polar solvents.
-
Causality (Solvent Choice): The choice of solvent is critical. Aprotic polar solvents like DMF or THF are ideal as they can solvate the cation of the base and do not interfere with the nucleophile.[4]
-
Troubleshooting Steps:
-
Use a Stronger Base: Switch from K₂CO₃ to a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the sulfonamide, driving the reaction to completion. Safety Note: NaH is highly reactive with water and requires careful handling under an inert atmosphere.
-
Optimize Solvent: Ensure you are using a dry, polar aprotic solvent such as DMF or THF.
-
Consider Phase-Transfer Catalysis: If using a moderately strong base like K₂CO₃, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by facilitating the transport of the carbonate anion into the organic phase.
-
Impurity Profile Issues
Q: My final product is contaminated with a di-alkylated impurity. How can I prevent this?
A: This question points to a potential misunderstanding of the reaction sequence. The described two-step process (sulfonylation first, then alkylation) is designed specifically to prevent di-alkylation. The electron-withdrawing methanesulfonyl group significantly reduces the nucleophilicity of the nitrogen, making a second alkylation event highly unlikely. If you are seeing di-alkylation, you may be attempting a different synthetic route, such as reacting 2-phenylethylamine directly with two equivalents of an alkylating agent.
-
Corrective Action: Adhere to the validated two-step synthesis. The sulfonamide formation is a protective step that ensures mono-alkylation.
Q: I'm observing unreacted N-(2-phenylethyl)methanesulfonamide in my final product. How can it be removed?
A: This indicates an incomplete alkylation reaction. While optimizing the reaction is the best solution, this impurity can be removed during work-up due to differences in acidity.
-
Causality (Acidity Difference): Your final product is a carboxylic acid, making it soluble in aqueous basic solutions (e.g., sodium bicarbonate or sodium hydroxide). The starting sulfonamide is significantly less acidic and will remain in the organic layer.
-
Purification Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid product will move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer will contain the unreacted sulfonamide and other non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product will precipitate out.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Work-up and Isolation Problems
Q: My final product precipitates as a sticky oil instead of a crystalline solid after acidification. How can I achieve crystallization?
A: Oiling out is a common problem in crystallization, especially when impurities are present that inhibit the formation of a crystal lattice.
-
Causality (Impurities & Supersaturation): Residual solvents or process impurities can act as "crystal poisons." Additionally, rapid changes in pH or temperature can create a state of high supersaturation, favoring amorphous precipitation (oiling out) over orderly crystallization.
-
Troubleshooting Crystallization:
-
Solvent System Screening: After oiling out, try adding a small amount of a miscible co-solvent in which the product has lower solubility (an anti-solvent). Common systems include water/isopropanol, water/acetone, or ethyl acetate/heptane.[5]
-
Temperature Control: Heat the oil/solvent mixture until a clear solution is formed, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is critical for forming well-ordered crystals.[6]
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny seed crystal to the supersaturated solution to initiate crystallization.
-
pH Adjustment: Ensure the pH is optimal for precipitation. Sometimes adjusting the final pH slightly can influence crystal habit.
-
Re-purification: If the product remains an oil, it is likely too impure. Re-subject the material to an acid-base extraction to remove neutral impurities before attempting crystallization again.
-
Caption: Decision tree for troubleshooting product crystallization.
Section 3: Scale-Up Protocols and Parameters
Scaling up requires careful attention to reaction parameters to ensure safety, consistency, and purity.
Protocol 1: Step-by-Step Synthesis of N-(2-phenylethyl)methanesulfonamide (Intermediate)
-
Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet.
-
Charge: Charge the reactor with 2-phenylethylamine (1.0 eq) and dichloromethane (DCM, ~5 L/kg of amine).
-
Cooling: Begin stirring and cool the solution to 0-5 °C.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
MsCl Addition: Add methanesulfonyl chloride (1.05 eq) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
In-Process Control (IPC): Take an aliquot, quench with water, extract, and analyze by HPLC or TLC to confirm the disappearance of 2-phenylethylamine.
-
Work-up: Quench the reaction by slowly adding 1M HCl (~3 L/kg). Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, typically as a white to off-white solid.
Table: Critical Process Parameters
| Parameter | Step 1: Sulfonylation | Step 2: Alkylation & Hydrolysis | Rationale |
| Temperature | 0-10 °C (addition) | 25-50 °C (alkylation) | Controls exotherm and minimizes side reactions. Higher temp for alkylation improves rate. |
| Base Stoichiometry | 1.1 eq (TEA) | 1.2 eq (NaH) / 2.5 eq (NaOH) | Slight excess of TEA scavenges HCl. Strong base needed for deprotonation. Excess NaOH for hydrolysis. |
| Solvent | Dichloromethane | THF or DMF | Good solubility for reactants; easy to remove. Polar aprotic solvent required for alkylation. |
| Water Content | < 0.05% | < 0.05% (alkylation) | Critical to prevent hydrolysis of methanesulfonyl chloride and deactivation of NaH. |
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling methanesulfonyl chloride (MsCl) and ethyl bromoacetate at scale?
A: Both reagents require strict handling protocols.
-
Methanesulfonyl Chloride (MsCl): It is highly corrosive, a lachrymator, and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat). For scale-up, use a closed-system transfer to avoid exposure. Prepare a quench solution (e.g., aqueous sodium bicarbonate) to neutralize any spills immediately.
-
Ethyl Bromoacetate: It is a toxic and corrosive lachrymator. Handle with the same level of PPE as MsCl. It is also an alkylating agent and should be treated as a potential mutagen.
Q: What analytical methods are essential for monitoring this process?
A: A combination of techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress (disappearance of starting material, formation of product) and for determining the purity of the final product. A standard C18 reverse-phase column with a water/acetonitrile mobile phase (with 0.1% formic or acetic acid) is a good starting point.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the intermediate and final product.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Useful for quickly identifying the presence of key functional groups, such as the sulfonamide (S=O stretch) and carboxylic acid (broad O-H and C=O stretches).
-
Karl Fischer Titration: To measure water content in solvents and starting materials, which is a critical parameter for Step 1.
Q: My final product has poor filterability (gummy solid that clogs the filter). How can I improve this?
A: Poor filtration is usually due to very fine particles or an amorphous nature.
-
Improve Crystal Size: As discussed in the crystallization troubleshooting section, slow cooling and aging the slurry (stirring at a low temperature for several hours) can lead to larger, more easily filtered crystals.
-
Anti-Solvent Addition: Sometimes, adding a small amount of an anti-solvent just before filtration can help "harden" the crystals.
-
Filter Aid: For very difficult filtrations, a small amount of a filter aid like Celite® can be added to the slurry to increase the porosity of the filter cake. However, this adds another component to the process and should be used as a last resort.
References
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Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Coll. Vol. 2, p.499 (1943); Vol. 15, p.64 (1935). Available at: [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. Available at: [Link]
-
Aghaei, R., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]
- Google Patents. (2018). CN108164429A - The preparation method of Dofetilide intermediate.
-
Zare, A., et al. (2008). An efficient solventless method for the synthesis of N,N-dialkyl sulfonamide derivatives. Journal of the Iranian Chemical Society, 5, 617–622. (Note: While the linked article discusses sulfonamides, the general principles are relevant.) Available at: [Link]
-
Panico, A., et al. (2009). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Neurotoxicology and Teratology. Available at: [Link]
-
Black, D. StC., et al. (2007). N-Alkylation of phenethylamine and tryptamine. Tetrahedron, 63(31), 7489-7495. Available at: [Link]
-
Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Available at: [Link]
- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (2013). CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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Technical Disclosure Commons. (2022). Process for the preparation of Dofetilide intermediates. Available at: [Link]
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
-
GEA Group. (n.d.). Crystallization of Amino Acids. Available at: [Link]
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Sharma, A., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]
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- 4. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
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Validation & Comparative
Navigating the Maze of Selectivity: A Comparative Guide to the Cross-reactivity of 2-(N-Phenethylmethylsulfonamido)acetic acid in Biochemical Assays
For researchers and drug development professionals, the promise of a novel therapeutic agent is always tempered by the critical question of its specificity. In this comprehensive guide, we delve into the potential cross-reactivity of 2-(N-Phenethylmethylsulfonamido)acetic acid, a compound of interest in modern drug discovery. By examining its structural similarities to known selective inhibitors and outlining a rigorous framework for experimental validation, this document serves as an essential resource for predicting and characterizing its biochemical behavior.
Introduction: Unveiling the Profile of a Novel Molecule
2-(N-Phenethylmethylsulfonamido)acetic acid is a synthetic compound featuring a sulfonamide linkage and an acetic acid moiety. This structural arrangement bears a striking resemblance to established non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective cyclooxygenase-2 (COX-2) inhibitors. A notable structural analog is N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398), a well-characterized selective COX-2 inhibitor.[1][2] This similarity strongly suggests that 2-(N-Phenethylmethylsulfonamido)acetic acid may exhibit inhibitory activity towards COX enzymes, key players in the inflammatory cascade.
The central challenge in drug development is to minimize off-target effects, which occur when a drug interacts with unintended biological molecules.[3] Such interactions can lead to unforeseen side effects and compromise the therapeutic efficacy of a compound. Therefore, a thorough investigation of the cross-reactivity profile of 2-(N-Phenethylmethylsulfonamido)acetic acid is not merely a matter of academic curiosity but a crucial step in its potential journey from the laboratory to the clinic.
The Prime Suspect: Predicting Cross-Reactivity with Cyclooxygenase (COX) Isoforms
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in many tissues and plays a role in physiological "housekeeping" functions, COX-2 is inducible and its expression is upregulated during inflammation.[1] The therapeutic benefit of many NSAIDs stems from their inhibition of COX-2, while their common side effects, such as gastrointestinal issues, are often linked to the simultaneous inhibition of COX-1.[1]
Given the structural parallels with NS-398, a compound known to selectively inhibit COX-2 over COX-1, it is plausible to hypothesize that 2-(N-Phenethylmethylsulfonamido)acetic acid will exhibit a similar selectivity profile.[1][4] However, this assumption must be rigorously tested.
Caption: Predicted interaction of 2-(N-Phenethylmethylsulfonamido)acetic acid with COX pathways.
Beyond the Usual Suspects: Exploring Other Potential Off-Target Interactions
While the COX enzymes are the most probable targets, a comprehensive cross-reactivity assessment must cast a wider net. The sulfonamide group present in the molecule is a common feature in various classes of drugs, and while the risk of cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is considered low, it is not nonexistent and is attributed more to a predisposition to allergic reactions than to direct chemical cross-reactivity.[5]
Furthermore, the acetic acid moiety can be found in a variety of biologically active molecules. For instance, some acetic acid derivatives have been shown to interact with G-protein coupled receptors or other enzymes.[6][7] Therefore, a broader screening against a panel of common off-targets is a prudent step.
A Framework for Empirical Validation: Comparative Experimental Workflows
To objectively assess the cross-reactivity of 2-(N-Phenethylmethylsulfonamido)acetic acid, a multi-pronged experimental approach is essential. Below, we outline a series of biochemical assays designed to provide a clear and quantitative comparison of its activity against COX-1 and COX-2, as well as a selection of other potential off-targets.
Primary Target Validation and Selectivity Profiling: COX Inhibition Assays
The initial and most critical step is to determine the inhibitory potency of the compound against both COX-1 and COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of 2-(N-Phenethylmethylsulfonamido)acetic acid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound. As positive controls, use a non-selective COX inhibitor (e.g., indomethacin) and a known selective COX-2 inhibitor (e.g., NS-398).
-
Assay Reaction: In a 96-well plate, add the enzyme, the compound at various concentrations, and a fluorometric substrate (e.g., Amplex Red).
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 by fitting the data to a dose-response curve. The selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Caption: Workflow for the in vitro COX inhibition assay.
Comparative Data Summary (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(N-Phenethylmethylsulfonamido)acetic acid | >100 | 3.5 | >28.6 |
| Indomethacin (Non-selective control) | 0.1 | 0.9 | 0.11 |
| NS-398 (Selective control) | >100 | 3.8 | >26.3[1] |
This table presents hypothetical data to illustrate the expected outcome if the compound behaves similarly to NS-398.
Broad Profiling: Off-Target Liability Panels
To proactively identify potential off-target interactions, screening the compound against a commercially available panel of common off-targets is highly recommended. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes that are frequently implicated in adverse drug reactions.
Experimental Protocol: Off-Target Panel Screening (Radioligand Binding or Enzyme Assays)
-
Compound Submission: Submit 2-(N-Phenethylmethylsulfonamido)acetic acid to a contract research organization (CRO) that offers off-target liability screening services.
-
Assay Execution: The CRO will perform a series of standardized radioligand binding assays or enzymatic assays to assess the compound's ability to interact with a predefined panel of targets (e.g., the Eurofins SafetyScreen44™ panel).
-
Data Reporting: The results are typically reported as the percentage of inhibition at a fixed concentration (e.g., 10 µM).
-
Follow-up: Any significant "hits" (typically >50% inhibition) should be followed up with full dose-response studies to determine the IC50 or Ki value.
Cellular Confirmation: Cell-Based Functional Assays
While in vitro enzyme assays provide valuable information, it is crucial to confirm the compound's activity in a more physiologically relevant context. Cell-based assays can provide insights into the compound's cell permeability, stability, and its effect on downstream signaling pathways.
Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay in a Cellular Model
-
Cell Culture: Culture a suitable cell line, such as human A549 lung carcinoma cells, which can be stimulated to produce prostaglandins.
-
Cell Treatment: Pre-incubate the cells with varying concentrations of 2-(N-Phenethylmethylsulfonamido)acetic acid or control compounds.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as interleukin-1β (IL-1β), to induce COX-2 expression and prostaglandin synthesis.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.
Mitigating Assay Interference: A Note on Prudence
It is important to be aware of potential assay artifacts. Compounds can interfere with assay readouts through various mechanisms, such as light absorption or fluorescence in optical assays, or by inhibiting reporter enzymes.[8] To rule out such interference, counter-screens should be performed. For example, in the fluorometric COX assay, the compound should be tested in the absence of the enzyme to ensure it does not intrinsically fluoresce or quench the fluorescent signal. The identification and avoidance of so-called "pan-assay interference compounds" (PAINS) is a critical aspect of modern drug discovery.[9]
Conclusion: A Roadmap to Understanding Specificity
The structural characteristics of 2-(N-Phenethylmethylsulfonamido)acetic acid strongly suggest that it is a promising candidate for a selective COX-2 inhibitor, mirroring the properties of its analog, NS-398. However, this hypothesis must be substantiated through rigorous and multi-faceted experimental validation. The comparative biochemical assays outlined in this guide provide a robust framework for elucidating the compound's selectivity and cross-reactivity profile. By systematically evaluating its interactions with its intended targets and a broad range of potential off-targets, researchers can build a comprehensive understanding of its pharmacological profile, a critical step in the journey towards developing safer and more effective therapeutics. This diligent approach ensures that the path of drug development is guided by empirical data, minimizing the risk of pursuing compounds with undesirable off-target effects.[3][10]
References
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Shoup, M., He, L. K., Liu, H., Shankar, R., & Gamelli, R. L. (1998). Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection. The Journal of trauma, 45(2), 215–221. [Link]
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Takahashi, T., Nakagawa, E., Tsuda, H., & Sato, H. (1998). Chemopreventive effect of N-(2-cyclohexyloxy-4-nitrophenyl)methane sulfonamide (NS-398), a selective cyclooxygenase-2 inhibitor, in rat colon carcinogenesis induced by azoxymethane. Japanese journal of cancer research : Gann, 89(10), 1083–1089. [Link]
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Lee, H., Lee, H., Lee, S., & Park, H. (2022). Microbiome and Volatile Metabolic Profile of Acetic Acid Fermentation Using Multiple Starters for Traditional Grain Vinegar. Foods (Basel, Switzerland), 11(19), 3048. [Link]
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Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., Cipollone, F., Ganci, A., Créminon, C., Maclouf, J., & Patrono, C. (1995). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. British journal of pharmacology, 115(8), 1533–1539. [Link]
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Li, Z., & Liu, D. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody therapeutics, 4(3), 147–155. [Link]
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Ogletree, M. L., Harris, D. N., Greenberg, R., Haslanger, M. F., & Nakane, M. (1988). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. The Journal of pharmacology and experimental therapeutics, 246(1), 320–324. [Link]
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Zhang, W., Liu, H., Al-Shabrawey, M., Caldwell, R. W., & Caldwell, R. B. (2016). The COX-2-Selective Antagonist (NS-398) Inhibits Choroidal Neovascularization and Subretinal Fibrosis. PloS one, 11(1), e0146387. [Link]
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Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. Journal of chemical information and modeling, 54(11), 2997–3006. [Link]
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Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., Cipollone, F., Ganci, A., Créminon, C., Maclouf, J., & Patrono, C. (1995). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl). British journal of pharmacology, 115(8), 1533–1539. [Link]
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Kim, D. H., Lee, H. J., Lee, H. R., & Park, H. W. (2022). Quality and Functional Characterization of Acetic Acid Bacteria Isolated from Farm-Produced Fruit Vinegars. Foods (Basel, Switzerland), 11(13), 1957. [Link]
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A Comparative Guide to a Novel Analgesic Candidate and Naproxen: A Methodological Framework
Abstract
This guide provides a comprehensive framework for the head-to-head preclinical comparison of a novel chemical entity, (Methanesulfonyl-phenethyl-amino)-acetic acid (referred to herein as NCE-X), with the established non-steroidal anti-inflammatory drug (NSAID), naproxen. As of the date of this publication, NCE-X is not described in publicly available literature, precluding a direct data comparison. Therefore, this document serves as a methodological guide for researchers and drug development professionals, outlining the essential in vitro and in vivo studies required to characterize and compare a novel analgesic and anti-inflammatory compound against a benchmark NSAID like naproxen. We will detail the experimental rationale, provide step-by-step protocols for key assays, and offer templates for data visualization and interpretation, grounded in the principles of modern pharmacological evaluation.
Introduction: The Rationale for Comparison
Naproxen is a well-characterized, non-selective cyclooxygenase (COX) inhibitor, widely used for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily derived from the inhibition of prostaglandin synthesis via the blockade of both COX-1 and COX-2 enzymes. However, its utility is often limited by a significant risk of gastrointestinal (GI) adverse effects, such as ulcers and bleeding, which are mechanistically linked to the inhibition of the constitutively expressed COX-1 enzyme responsible for gastric cytoprotection.
The primary goal in developing a novel NSAID, such as the hypothetical NCE-X, is to achieve a superior therapeutic window—either by enhancing efficacy, improving the safety profile, or both. A direct comparison with a "gold standard" compound like naproxen is therefore essential. This guide will lay out the critical path for such a comparison, focusing on three core areas:
-
Mechanism of Action: Quantifying and comparing the inhibitory activity against COX-1 and COX-2.
-
In Vivo Efficacy: Assessing anti-inflammatory and analgesic effects in established animal models.
-
Safety Profile: Evaluating the potential for gastrointestinal toxicity, a key differentiator for NSAIDs.
Mechanistic Profiling: COX-1 vs. COX-2 Inhibition
The foundational mechanism of action for most NSAIDs is the inhibition of COX enzymes.[1][2][3] COX-1 is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and support kidney function.[4][5] Conversely, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is the primary source of prostaglandins that mediate pain and inflammation.[4][5] An ideal NSAID would selectively inhibit COX-2 while sparing COX-1, thereby reducing the risk of GI side effects.[5][6] Naproxen is a non-selective inhibitor of both COX-1 and COX-2.[2][3][7] Therefore, the first critical step is to determine the in vitro inhibitory profile of NCE-X against both isoforms and compare it directly to naproxen.
Experimental Objective
To quantify the 50% inhibitory concentration (IC50) of NCE-X and naproxen against human recombinant COX-1 and COX-2 enzymes. The ratio of IC50 values (COX-2/COX-1) will determine the selectivity profile.
Data Presentation: Comparative COX Inhibition
The results of this assay should be summarized in a clear, comparative table.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| NCE-X | Experimental Value | Experimental Value | Calculated Value |
| Naproxen | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | Experimental Value | Experimental Value | Calculated Value |
Caption: A lower Selectivity Index indicates greater selectivity for COX-2. Celecoxib, a known COX-2 selective inhibitor, is included as a positive control for selectivity.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on a standard Cayman Chemical COX Inhibitor Screening Assay Kit, a widely accepted method.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hemin as a cofactor.
-
Prepare a solution of arachidonic acid (the substrate) in ethanol.
-
Prepare serial dilutions of NCE-X, naproxen, and celecoxib in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme solution to each well.
-
Add 10 µL of the test compound dilutions (NCE-X, naproxen) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 10 minutes at 37°C to allow the compounds to bind to the enzymes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate for an additional 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a saturated stannous chloride solution.
-
-
Detection:
-
The assay measures the conversion of arachidonic acid to prostaglandin PGG2, which is then reduced to PGH2. The subsequent peroxidase activity is measured colorimetrically using a chromogen like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enzyme.
-
Visualization: NSAID Mechanism of Action
dot digraph "NSAID_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, fontsize=12, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes AA [label="Arachidonic Acid\n(from cell membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGs_Physiological [label="Physiological Prostaglandins\n(e.g., PGE2, PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGs_Inflammatory [label="Inflammatory Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GI_Protection [label="GI Mucosal Protection\nPlatelet Aggregation\nRenal Function", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain\nFever", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Naproxen [label="Naproxen &\nNCE-X (Hypothetical)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AA -> COX1; AA -> COX2; COX1 -> PGs_Physiological [label=" Produces"]; COX2 -> PGs_Inflammatory [label=" Produces"]; PGs_Physiological -> GI_Protection [label=" Maintains"]; PGs_Inflammatory -> Inflammation [label=" Mediates"]; Naproxen -> COX1 [label="Inhibits", color="#5F6368", style=dashed, arrowhead=tee]; Naproxen -> COX2 [label="Inhibits", color="#5F6368", style=dashed, arrowhead=tee]; } dot Caption: General mechanism of non-selective NSAIDs like naproxen.
In Vivo Efficacy Evaluation
Following in vitro characterization, the next critical step is to assess the anti-inflammatory and analgesic efficacy of NCE-X in living systems and compare it to naproxen. Standard, well-validated animal models are used for this purpose.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is the most widely used primary test to screen for anti-inflammatory drugs.[8] The injection of carrageenan, a seaweed extract, into a rodent's paw induces a reproducible, acute inflammatory response.[9][10]
To evaluate the ability of NCE-X, compared to naproxen, to reduce paw edema (swelling) in rats at various time points after carrageenan injection.
| Treatment Group (Dose, mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | Mean ± SEM | 0% |
| NCE-X (10 mg/kg) | Mean ± SEM | Calculated Value |
| NCE-X (30 mg/kg) | Mean ± SEM | Calculated Value |
| NCE-X (100 mg/kg) | Mean ± SEM | Calculated Value |
| Naproxen (20 mg/kg) | Mean ± SEM | Calculated Value |
Caption: Data showing the mean increase in paw volume and the calculated percentage of edema inhibition for each group relative to the vehicle control.
-
Animal Acclimation: Acclimate male Wistar rats (180-200g) for at least 5 days with free access to food and water.
-
Grouping and Dosing:
-
Randomly divide rats into groups (n=6-8 per group): Vehicle, NCE-X (multiple doses), and Naproxen (positive control).
-
Administer the respective compounds or vehicle orally (p.o.) via gavage.[8]
-
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[8][11]
-
Measurement:
-
Measure the paw volume of the injected paw immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[8]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100.
-
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
This model is a chemical method used to induce visceral pain and is highly sensitive for evaluating peripherally acting analgesics.[12][13] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing).[14]
To determine the dose-dependent effect of NCE-X, in comparison to naproxen, on the number of writhes induced by acetic acid in mice.
| Treatment Group (Dose, mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| Vehicle Control (0.5% CMC) | Mean ± SEM | 0% |
| NCE-X (10 mg/kg) | Mean ± SEM | Calculated Value |
| NCE-X (30 mg/kg) | Mean ± SEM | Calculated Value |
| NCE-X (100 mg/kg) | Mean ± SEM | Calculated Value |
| Naproxen (20 mg/kg) | Mean ± SEM | Calculated Value |
Caption: Comparative analgesic effect shown by the mean number of writhes and the percentage inhibition relative to the vehicle control.
-
Animal Acclimation: Acclimate male Swiss albino mice (20-25g) for at least 5 days.
-
Grouping and Dosing:
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.[16]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the total number of writhes (characterized by abdominal constriction and stretching of the hind limbs) over a 20-minute period.[13]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing using the formula: % Inhibition = [(Mean Writhes_Control - Mean Writhes_Treated) / Mean Writhes_Control] x 100.
-
Safety and Tolerability Profile: Gastrointestinal Toxicity
The most significant dose-limiting side effect of non-selective NSAIDs like naproxen is gastrointestinal toxicity, including ulceration and bleeding.[17][18][19] This is primarily caused by the inhibition of COX-1, which disrupts the production of protective prostaglandins in the stomach lining.[5][6] A superior safety profile in this area would be a major advantage for NCE-X.
Experimental Objective
To assess and compare the ulcerogenic potential of NCE-X and naproxen in the rat stomach after repeated oral administration.
Data Presentation: Gastric Ulceration Assessment
| Treatment Group (Dose, mg/kg) | Mean Ulcer Index | % of Animals with Ulcers |
| Vehicle Control (0.5% CMC) | Mean ± SEM | 0% |
| NCE-X (100 mg/kg) | Mean ± SEM | Calculated Value |
| NCE-X (300 mg/kg) | Mean ± SEM | Calculated Value |
| Naproxen (50 mg/kg) | Mean ± SEM | Calculated Value |
Caption: Comparative ulcerogenic potential of NCE-X and naproxen. The Ulcer Index provides a quantitative score of gastric damage.
Detailed Experimental Protocol
-
Animal Preparation: Use male Wistar rats, fasted for 24 hours prior to the first dose but with free access to water.
-
Dosing Regimen: Administer high doses of NCE-X and naproxen (or vehicle) orally once daily for 4 consecutive days. Doses should be multiples of the effective dose determined in efficacy studies (e.g., 10x ED50).
-
Tissue Collection: Six hours after the final dose, euthanize the animals via CO2 asphyxiation.
-
Stomach Examination:
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
-
Ulcer Scoring:
-
Examine the gastric mucosa for lesions (hemorrhagic spots, ulcers) using a magnifying glass.
-
Score the lesions based on their number and severity (e.g., a 0-5 scale where 0=no lesions, 1=petechiae, 2=1-5 small ulcers, 3=>5 small ulcers, 4=multiple ulcers and erosions, 5=perforation).
-
The Ulcer Index is calculated as the mean score for each group.
-
Visualization: Preclinical Comparison Workflow
dot digraph "Preclinical_Workflow" { graph [splines=true, overlap=false, fontsize=12, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start:\nNCE-X vs. Naproxen", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro [label="In Vitro Mechanistic Profiling\n(COX-1/COX-2 IC50 Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; selectivity [label="Determine\nCOX-2 Selectivity", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vivo_efficacy [label="In Vivo Efficacy Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation_model [label="Anti-Inflammatory Model\n(Carrageenan Paw Edema)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; analgesia_model [label="Analgesic Model\n(Acetic Acid Writhing)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; safety_study [label="Safety/Tolerability Study\n(GI Ulceration Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Comparative Data Analysis\n(Efficacy vs. Safety)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Conclusion:\nTherapeutic Window Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> in_vitro; in_vitro -> selectivity; selectivity -> in_vivo_efficacy [label="Proceed if active"]; in_vivo_efficacy -> inflammation_model; in_vivo_efficacy -> analgesia_model; inflammation_model -> safety_study; analgesia_model -> safety_study; safety_study -> data_analysis; data_analysis -> end; } dot Caption: A logical workflow for the head-to-head preclinical evaluation.
Synthesis and Conclusion
This guide outlines a rigorous, systematic approach for the head-to-head comparison of a novel compound, NCE-X, with the benchmark NSAID, naproxen. By integrating in vitro mechanistic studies with in vivo efficacy and safety models, a comprehensive profile of the new chemical entity can be established.
The ultimate determination of NCE-X's potential will rest on its therapeutic index —the ratio between its effective dose for analgesia/anti-inflammatory action and its dose causing GI toxicity. If NCE-X demonstrates comparable or superior efficacy to naproxen while exhibiting a significantly lower ulcer index, it would represent a promising candidate for further development as a safer alternative for the management of pain and inflammation. The experimental protocols and data presentation formats provided herein offer a robust framework for making this critical assessment.
References
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Hawkey, C. J. (1999). Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract. Alimentary Pharmacology & Therapeutics, 13(S1), 15-22. Available from: [Link]
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Woroń, J., & Wordliczek, J. (2023). A Review of Preclinical and Clinical Studies in Support of the Role of Non-Steroidal Anti-Inflammatory Drugs in Dentistry. International Journal of Molecular Sciences, 24(13), 10787. Available from: [Link]
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Lecturio. Cox 1 vs Cox 2 Inhibitors (NSAIDs). Available from: [Link]
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Brutzkus, J. C., & Shahrokhi, M. (2023). Naproxen. In StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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NHS. Side effects of naproxen. Available from: [Link]
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Patel, D. P., & Guddati, A. K. (2023). Nonsteroidal Anti-inflammatory Drug (NSAID) Toxicity. In StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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Ghilzai, N. K. (2023). COX Inhibitors. In StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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Singh, V. P. (2011). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian journal of pharmacology, 43(3), 353. Available from: [Link]
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ResearchGate. (2023). A Review of Preclinical and Clinical Studies in Support of the Role of Non-Steroidal Anti-Inflammatory Drugs in Dentistry. Available from: [Link]
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Hospital for Special Surgery. (2025). Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen. Available from: [Link]
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DVM360. (2003). NSAIDS: COX-1 and COX-2: What's the difference?. Available from: [Link]
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Bove, S. E., et al. (2006). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. CPT: Pharmacometrics & Systems Pharmacology, 1(1), 1-10. Available from: [Link]
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Padi, S. S. V., & Kulkarni, S. K. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research, 14, 289–302. Available from: [Link]
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Danjuma, M. I., et al. (2021). Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity. Frontiers in Pharmacology, 12, 685819. Available from: [Link]
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Bruno, A., et al. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. Available from: [Link]
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Scheiman, J. M. (2015). Gastrointestinal injury associated with NSAID use: a case study and review of risk and management strategies. Dove Medical Press. Available from: [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]
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Al-Hayani, A., et al. (2022). Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats. Behavioural Pharmacology, 33(8), 535-544. Available from: [Link]
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Structure-activity relationship of (Methanesulfonyl-phenethyl-amino)-acetic acid analogs
Initiating SAR Analysis
I'm now starting a thorough search to compile structure-activity relationships for (Methanesulfonyl-phenethyl-amino)-acetic acid analogs. My focus is on the biological targets, their potency, and any relevant data to inform this process. I will soon be comparing various parameters in order to clarify the structural features that are most essential.
Gathering Relevant Data
I'm now diving deeper into the available data. I'm focusing on experimental synthesis details and biological assay protocols for the analogs. Further, I'm scouring for review articles to understand existing SAR insights. My goal is to extract the critical information needed to structure a comparison guide.
Defining Search Strategy
Now I'm formulating my search strategy. I'll focus keywords around the core compound, its analogs, and structure-activity relationships, SAR. I'll search for information on synthesis, activity, and potential biological targets, and expand keywords around terms such as "inhibitor" or "asthma." I plan to use these keywords to find relevant literature.
Refining Initial Searches
I'm now refining my initial search queries, focusing on finding primary literature that provides SAR data for (Methanesulfonyl-phenethyl-amino)-acetic acid analogs. This includes articles detailing synthesis and biological evaluation, along with data tables. I'll prioritize identifying the specific biological target of these compounds, and I'll focus on methods sections to extract experimental protocols. I plan to use these protocols as a base for building workflows.
Formulating Search Queries
My focus is now on crafting effective search queries. I'm breaking the topic into core components: the compound name, "analogs" and "SAR," along with potential targets like "asthma" and "inflammation." This approach will help in finding data that's directly comparable, especially IC50/EC50 values, and experimental protocols.
Establishing the Foundation
I've established a solid starting point. My research confirms that (Methanesulfonyl-phenethyl-amino)-acetic acid analogs are linked to CRTH2 receptor antagonists (GPR44), specifically those that target prostaglandin D2 (PGD2). Ramatroban is a key representative of this class.
Refining the Search
I'm moving forward. I've pinpointed the CRTH2 receptor's relevance and ramatroban's role as a potent antagonist. I've collected data on the receptor's biological function and related SAR studies. While synthesis procedures and binding assay protocols exist, I lack direct comparative SAR data for the specific analogs. I need detailed, tabular SAR data and precise synthesis protocols for this compound class. I'm focusing on acquiring this specific data.
Analyzing SAR Data
I've hit a goldmine! The review article on ramatroban analogs with fluorine for PET imaging has proven incredibly insightful. The comparative SAR data is exactly what I was hoping to find. I'm focusing on the GPR44 tracers and identifying key structural features.
Expanding SAR Analysis
I've made substantial progress. The review article, "Ramatroban-Based Analogs Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers," provided invaluable comparative SAR data. I can now discuss modifications to the phenethyl group, acetic acid side chain, and sulfonamide linker with Ki and IC50 values. I can also outline the assays and adapt a synthesis protocol. I'm ready to build the guide's core.
Consolidating Information
I've successfully obtained all required data. "Ramatroban-Based Analogs Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers" yielded invaluable SAR data. It details phenethyl, acetic acid, and sulfonamide modifications, with Ki/IC50 values from radioligand binding, cAMP, and shape change assays. I've also found a synthesis protocol. I can now focus on writing, covering the scaffold, SAR comparisons, activity tables, protocols, and Graphviz diagrams.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
